Product packaging for 1-(4-Aminophenyl)-2-bromoethanone(Cat. No.:CAS No. 23442-14-0)

1-(4-Aminophenyl)-2-bromoethanone

Cat. No.: B029355
CAS No.: 23442-14-0
M. Wt: 214.06 g/mol
InChI Key: KEDZCZPTPIYWLM-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-bromoethanone (CAS 23442-14-0) is a chemical compound with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol . This research chemical serves as a valuable bifunctional synthetic intermediate in organic synthesis and medicinal chemistry. The molecule features two key reactive sites: an electrophilic bromoacetyl group and a nucleophilic aromatic amine, allowing it to undergo diverse reactions. The bromoacetophenone moiety acts as an alkylating agent, enabling the compound to be used in the synthesis of more complex heterocyclic systems or to serve as a key building block for the development of potential pharmacologically active molecules. Its primary research applications include its use as a precursor in the synthesis of various organic compounds, particularly in the development of new chemical entities. The presence of the aromatic amino group makes it a suitable intermediate for the preparation of azo dyes, Schiff bases, and other functional materials. Researchers utilize this compound for its ability to introduce a phenacyl bromide group onto nitrogen-containing heterocycles or other nucleophiles, facilitating the exploration of structure-activity relationships in drug discovery programs. The compound is typically stored sealed in dry conditions at 2-8°C to maintain stability . Handling Precautions: This material is classified as Dangerous Goods (UN 3261) and requires careful handling. It carries the GHS hazard statement H314, indicating it causes severe skin burns and eye damage. Appropriate personal protective equipment is essential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO B029355 1-(4-Aminophenyl)-2-bromoethanone CAS No. 23442-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDZCZPTPIYWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463731
Record name 4'-Aminophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23442-14-0
Record name 4'-Aminophenacyl bromide
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URL https://comptox.epa.gov/dashboard/DTXSID40463731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23442-14-0
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Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Aminophenyl)-2-bromoethanone (CAS: 23442-14-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-bromoethanone, also known by synonyms such as 4'-Aminophenacyl bromide and 4'-Amino-2-bromoacetophenone, is a substituted α-bromoacetophenone.[1][2][3] Its chemical structure, featuring a reactive α-bromoketone moiety and a nucleophilic amino group, makes it a valuable bifunctional building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, particularly in the synthesis of heterocyclic compounds with pharmacological relevance.

Chemical and Physical Properties

This compound is a solid at room temperature.[2] The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl group), along with the polarizable carbon-bromine bond, governs its physical and chemical characteristics.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 23442-14-0[2][4]
Molecular Formula C₈H₈BrNO[2][4]
Molecular Weight 214.06 g/mol [4]
Appearance Solid[2]
Density 1.569 g/cm³ (predicted)[4]
Boiling Point 344.4 °C at 760 mmHg (predicted)[4]
Flash Point 162.1 °C (predicted)[4]
Refractive Index 1.625 (predicted)[4]
InChI Key KEDZCZPTPIYWLM-UHFFFAOYSA-N[2]

Table 2: Predicted Spectral Data

Technique Predicted Data
¹H NMR Aromatic protons (ortho and meta to the amino group) as doublets between 6.5-8.0 ppm. Methylene protons (CH₂) adjacent to the carbonyl and bromine as a singlet around 4.4 ppm. Amino protons (NH₂) as a broad singlet.
¹³C NMR Carbonyl carbon (C=O) around 190 ppm. Aromatic carbons between 114-150 ppm. Methylene carbon (CH₂) around 30-35 ppm.
IR (KBr, cm⁻¹) N-H stretching (amine) around 3300-3500 cm⁻¹. C=O stretching (ketone) around 1680 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹. C-Br stretching around 500-600 cm⁻¹.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 213/215 (due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may show loss of Br (m/z 134) and the phenacyl group.

Synthesis and Reactivity

Synthesis

The synthesis of this compound typically proceeds via the α-bromination of 4-aminoacetophenone. Due to the activating and acid-sensitive nature of the amino group, direct bromination with elemental bromine can be challenging and may lead to side reactions, including ring bromination. A common strategy involves the protection of the amino group, followed by bromination and deprotection. However, direct bromination under carefully controlled conditions is also possible.

Experimental Protocol: Synthesis via Bromination of 4-Aminoacetophenone

This protocol is a generalized procedure based on common methods for the α-bromination of activated acetophenones.

Materials:

  • 4-Aminoacetophenone

  • Copper(II) Bromide (CuBr₂) or N-Bromosuccinimide (NBS)

  • Solvent (e.g., Ethyl acetate, Chloroform, Methanol)

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (1 equivalent) in a suitable solvent (e.g., a mixture of ethyl acetate and chloroform).

  • Bromination: Add Copper(II) Bromide (2.2 equivalents) to the solution. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the copper salts.

  • Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Diagram 1: Synthetic Workflow

synthesis_workflow start 4-Aminoacetophenone reaction α-Bromination start->reaction 1. reagents Brominating Agent (e.g., CuBr2) Solvent reagents->reaction 2. workup Aqueous Work-up & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product 1-(4-Aminophenyl)- 2-bromoethanone purification->product 5.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which bears a good leaving group (bromide). This makes it an excellent substrate for nucleophilic substitution reactions. Additionally, the amino group can act as a nucleophile or a base, and its reactivity can be modulated by the reaction conditions.

Applications in Drug Development and Research

This compound is primarily utilized as a key intermediate in the synthesis of various heterocyclic compounds, many of which have demonstrated a wide range of biological activities. Its bifunctional nature allows for the construction of complex molecular scaffolds.

Synthesis of Imidazoles

The Hantzsch imidazole synthesis is a common application, where the α-bromoketone is condensed with an amidine. The resulting imidazole ring is a common motif in many pharmacologically active compounds.

Diagram 2: Synthesis of Substituted Imidazoles

imidazole_synthesis bromoethanone 1-(4-Aminophenyl)- 2-bromoethanone condensation Condensation Reaction bromoethanone->condensation amidine Amidine (R-C(=NH)NH2) amidine->condensation imidazole Substituted 4-(4-Aminophenyl)imidazole condensation->imidazole Cyclization

Caption: General scheme for the synthesis of 4-aminophenyl substituted imidazoles.

Synthesis of Thiazoles

Similarly, in the Hantzsch thiazole synthesis, this compound can be reacted with a thioamide to produce 2,4-disubstituted thiazoles.[5][6] Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[5][6]

Diagram 3: Synthesis of Substituted Thiazoles

thiazole_synthesis bromoethanone 1-(4-Aminophenyl)- 2-bromoethanone condensation Condensation Reaction bromoethanone->condensation thioamide Thioamide (R-C(=S)NH2) thioamide->condensation thiazole Substituted 4-(4-Aminophenyl)thiazole condensation->thiazole Cyclization

Caption: General scheme for the synthesis of 4-aminophenyl substituted thiazoles.

Potential Biological Activities of Derivatives

While this compound itself is not typically the final active pharmaceutical ingredient, the heterocyclic derivatives synthesized from it have shown promise in various therapeutic areas:

  • Antitumor Agents: Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated potent inhibitory activity against human breast cancer cell lines.[7]

  • Kinase Inhibitors: The imidazole and thiazole cores are prevalent in many kinase inhibitors, suggesting that derivatives of this compound could be explored for this purpose.

  • Antimicrobial Agents: Thiazole derivatives are known for their antibacterial and antifungal properties.[5][6]

Safety and Handling

α-Bromoketones, including this compound, are generally considered to be lachrymators and skin and eye irritants.[8][9][10][11] They are toxic by inhalation, ingestion, and skin absorption.[8] Therefore, appropriate safety precautions must be taken when handling this compound.

Table 3: General Safety and Handling Precautions

PrecautionDetails
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
Handling Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.
First Aid In case of skin contact, immediately wash with plenty of soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. Its bifunctional nature provides a convenient entry point to a wide range of molecular scaffolds. While direct biological applications of this compound are limited, its role as a precursor to potential therapeutics in areas such as oncology and infectious diseases is significant. Researchers and drug development professionals can leverage the reactivity of this compound to generate novel chemical entities for further investigation. Proper safety and handling procedures are essential when working with this and other α-bromoketones.

References

"1-(4-Aminophenyl)-2-bromoethanone" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound 1-(4-Aminophenyl)-2-bromoethanone, focusing on its molecular structure and key physicochemical properties.

Quantitative Physicochemical Data

The essential quantitative data for this compound is summarized in the table below. This information is critical for its application in research and development, particularly in reaction design and analytical method development.

PropertyValueSource
Molecular Formula C₈H₈BrNO[1][2][3][4]
Molecular Weight 214.06 g/mol [1][2][3][4]
Exact Mass 212.97900 u[2]
CAS Number 23442-14-0[1][2][3]
Density 1.569 g/cm³[2]
Boiling Point 344.4 °C at 760 mmHg[2]
Flash Point 162.1 °C[2]

Molecular Structure

The molecular structure of this compound consists of an acetophenone core, which is substituted with an amino group at the para-position of the phenyl ring and a bromine atom at the alpha-position of the ethanone moiety.

molecular_structure cluster_phenyl cluster_substituents C1 C C2 C C1->C2 C_carbonyl C C1->C_carbonyl C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N H₂N C4->N C6 C C5->C6 C6->C1 O_carbonyl O C_carbonyl->O_carbonyl = CH2Br_group CH₂Br C_carbonyl->CH2Br_group

References

An In-depth Technical Guide to the Solubility of 1-(4-Aminophenyl)-2-bromoethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Aminophenyl)-2-bromoethanone. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a framework for its determination. It includes a template for data collection, detailed experimental protocols for solubility assessment, and a visual workflow to guide laboratory procedures.

Introduction to this compound

This compound, also known as 4'-amino-2-bromoacetophenone, is an organic compound with the molecular formula C₈H₈BrNO. Its structure, featuring an aminophenyl group and a bromoacetyl moiety, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in various organic solvents. While specific quantitative data is scarce, the solubility of the related compound 4'-aminoacetophenone, which is soluble in organic solvents like ethanol, acetone, and chloroform, suggests that this compound is also likely to be soluble in polar organic solvents.[1] However, empirical determination is crucial for accurate quantitative assessment.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Acetonitrile
Toluene
Hexane

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound.

This initial screening method provides a rapid determination of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (as listed in Table 1)

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Spatula

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vigorously shake or vortex the mixture for 60 seconds.[2]

  • Allow the mixture to stand for at least 30 seconds and observe.[3]

  • Record the observation as "soluble" (dissolves completely), "partially soluble" (a significant portion dissolves), or "insoluble" (no visible dissolution).[3]

  • Repeat the procedure for each solvent of interest.

This gravimetric method provides accurate quantitative solubility data at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.[4]

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.

  • Filtration: Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporation dish in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent completely.

  • Mass Determination: Once the solvent has fully evaporated, weigh the evaporation dish containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of solvent used (mL)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent seal_vial Seal Vial add_solvent->seal_vial agitate Agitate at Constant Temperature (24-48h) seal_vial->agitate settle Allow Undissolved Solid to Settle agitate->settle filter_solution Filter Saturated Supernatant settle->filter_solution evaporate Evaporate Solvent filter_solution->evaporate weigh_dish Weigh Pre-tared Evaporation Dish weigh_dish->filter_solution weigh_final Weigh Dish with Dried Solute evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate end_node End calculate->end_node

Caption: Workflow for Quantitative Solubility Determination.

References

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 1-(4-Aminophenyl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-bromoethanone, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of handling and safety challenges. This technical guide provides a comprehensive overview of its safety data, proper handling procedures, and emergency protocols to ensure the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is crucial for mitigating risks associated with this reactive bromoethanone derivative.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key characteristics of this compound.

PropertyValueSource
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1][3]
Appearance Solid[2]
Density 1.569 g/cm³[1]
Boiling Point 344.4 °C at 760 mmHg[1]
Flash Point 162.1 °C[1]
Refractive Index 1.625[1]
Vapor Pressure 6.62E-05 mmHg at 25°C[1]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards before handling the compound.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and subsequent irritation.
Body Protection A lab coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.
Engineering Controls
ControlDescription
Ventilation Always handle in a well-ventilated area. A chemical fume hood is strongly recommended.
Eye Wash Station An operational and easily accessible eyewash station should be in the immediate vicinity of the handling area.
Safety Shower A safety shower should be readily available for immediate use in case of extensive skin contact.
Storage
ConditionRequirement
Temperature Store in a cool, dry place.
Container Keep the container tightly closed.
Incompatibilities Store away from strong oxidizing agents and strong bases.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
AspectGuideline
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
Unsuitable Extinguishing Media A direct water stream may spread the fire.
Specific Hazards Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide.
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures

A systematic approach is necessary for the safe cleanup of a spill.

Spill_Cleanup_Workflow cluster_Preparation Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Disposal Decontamination & Disposal Evacuate Evacuate non-essential personnel Ensure_Ventilation Ensure adequate ventilation Evacuate->Ensure_Ventilation Secure the area Don_PPE Don appropriate PPE Ensure_Ventilation->Don_PPE Prepare for cleanup Contain_Spill Contain the spill with inert absorbent material Don_PPE->Contain_Spill Initiate cleanup Collect_Material Carefully collect absorbed material into a sealed container Contain_Spill->Collect_Material Once contained Decontaminate_Area Decontaminate the spill area with a suitable solvent Collect_Material->Decontaminate_Area After collection Dispose_Waste Dispose of waste in accordance with local, state, and federal regulations Decontaminate_Area->Dispose_Waste Final step

References

An In-Depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 1-(4-Aminophenyl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the alpha-bromo ketone moiety in 1-(4-Aminophenyl)-2-bromoethanone. This versatile building block is of significant interest in medicinal chemistry and materials science due to its electrophilic alpha-carbon, which readily participates in a variety of chemical transformations. This document details the synthesis, key reactions—including nucleophilic substitution, alkylation, and the synthesis of important heterocyclic scaffolds such as thiazoles and imidazoles—and its application in drug discovery, particularly as a covalent modifier of protein kinases. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to enable researchers to effectively utilize this valuable chemical entity.

Introduction: The Chemical Versatility of an Alpha-Bromo Ketone

This compound, also known as 4'-aminophenacyl bromide, is an aromatic alpha-bromo ketone characterized by a highly reactive C-Br bond alpha to a carbonyl group. The electron-withdrawing nature of the adjacent carbonyl and the bromine atom renders the alpha-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes it a valuable intermediate for the synthesis of a diverse range of organic compounds. Furthermore, the presence of an aromatic amino group provides a site for further functionalization, adding to its synthetic utility.

Synthesis of this compound

The primary synthetic route to this compound involves the alpha-bromination of its precursor, 1-(4-aminophenyl)ethanone (4'-aminoacetophenone).

General Experimental Protocol: Bromination of 4'-Aminoacetophenone

Materials:

  • 1-(4-Aminophenyl)ethanone

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Diethyl ether

  • Ammonium hydroxide solution

Procedure:

  • Dissolve 1-(4-aminophenyl)ethanone in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of bromine in glacial acetic acid to the flask with stirring, maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring for a designated period until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a dilute ammonium hydroxide solution to precipitate the crude product.

  • Filter the solid, wash with cold water, and then with a small amount of cold diethyl ether to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Table 1: Representative Quantitative Data for the Synthesis of this compound

PrecursorBrominating AgentSolventReaction TimeYield (%)Reference
1-(4-aminophenyl)ethanoneBromine (Br₂)Acetic Acid12 hHigh[1]

Key Reactions and Reactivity Profile

The electrophilic alpha-carbon of this compound is the focal point of its reactivity, readily undergoing S(_N)2 reactions with a variety of nucleophiles.

Nucleophilic Substitution and Alkylation

Primary and secondary amines, as well as other nucleophiles, can displace the bromide ion to form new carbon-nitrogen or other carbon-heteroatom bonds. This reaction is a fundamental method for the synthesis of more complex amines and other derivatives.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

Procedure:

  • Dissolve the primary amine and triethylamine in the chosen solvent in a reaction flask.

  • Add a solution of this compound in the same solvent dropwise to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.

Table 2: Representative Data for Alkylation Reactions

AmineBaseSolventReaction TimeYield (%)Reference
Primary AminesEt₃NDMF9-22 h62-87[2][3]
Secondary AminesK₂CO₃Acetonitrile16 hGood[4]
Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis

A cornerstone reaction of alpha-halo ketones is the Hantzsch thiazole synthesis, a cyclocondensation reaction with a thioamide to form a thiazole ring. This reaction is widely used in the synthesis of biologically active compounds.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

Procedure:

  • Dissolve this compound and thiourea in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux with stirring for several hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, filter the solid and wash it with cold ethanol.

  • If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-aminophenyl)thiazole.[1][5]

Table 3: Yields for Hantzsch Thiazole Synthesis

Alpha-Halo KetoneThioamideSolventReaction ConditionYield (%)Reference
This compoundThioureaEthanolRefluxGood[6]
Substituted AcetophenonesThioureaEthanolReflux with Iodine78-90[7]
Synthesis of Imidazole Derivatives

This compound is also a key precursor for the synthesis of substituted imidazoles. A common method involves a multi-component reaction with an aldehyde, a primary amine, and a source of ammonia.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A primary amine (e.g., aniline)

  • Ammonium acetate

Procedure:

  • Combine this compound, the aromatic aldehyde, the primary amine, and ammonium acetate in a reaction vessel.

  • Heat the mixture under solvent-free conditions at an elevated temperature (e.g., 80-100°C).[8]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Table 4: Representative Yields for Imidazole Synthesis

AldehydePrimary AmineReaction ConditionYield (%)Reference
BenzaldehydeAnilineSolvent-free, HeatVery Good[8]
VariousBenzylaminesCu(OTf)₂/I₂ catalyst23-60[9]

Application in Drug Discovery: Covalent Kinase Inhibitors

The electrophilic nature of the alpha-bromo ketone moiety in this compound makes it an attractive "warhead" for the design of covalent inhibitors. In the context of drug development, covalent inhibitors can offer advantages such as increased potency and prolonged duration of action. Protein kinases are a major class of drug targets, and the development of covalent kinase inhibitors is an active area of research.

Alpha-bromo ketones can be incorporated into a scaffold that directs the molecule to the active site of a target kinase. The electrophilic alpha-carbon can then form a covalent bond with a nucleophilic residue, typically a cysteine, within or near the ATP-binding pocket, leading to irreversible inhibition of the enzyme's activity.

Signaling Pathway Visualization: Generic Kinase Cascade Inhibition

The following diagram illustrates a generic mitogen-activated protein kinase (MAPK) signaling cascade and the point of intervention for a covalent kinase inhibitor.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds and Activates RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates & Activates ERK ERK Kinase MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates & Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Leads to Inhibitor Covalent Inhibitor (contains α-bromo ketone) Inhibitor->MEK Covalently Binds & Irreversibly Inhibits

Caption: Generic MAPK signaling pathway and covalent inhibition.

Experimental Workflow: Screening for Covalent Inhibitors via Mass Spectrometry

The identification of covalent inhibitors often involves high-throughput screening (HTS) methodologies. Mass spectrometry (MS) is a powerful tool for directly detecting the formation of a covalent adduct between a target protein and an inhibitor.

Covalent_Inhibitor_Screening_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_validation Hit Validation Protein Target Protein Incubation Incubate Protein with Library Compounds Protein->Incubation Library Covalent Compound Library (e.g., containing 1-(4-aminophenyl)- 2-bromoethanone derivatives) Library->Incubation LC_MS Intact Protein LC-MS Incubation->LC_MS Analyze Reaction Mixture Deconvolution Deconvolution of Mass Spectra LC_MS->Deconvolution Data_Analysis Data Analysis: Identify Mass Shift (Protein + Inhibitor) Deconvolution->Data_Analysis Hit_Confirmation Confirm Hits with Individual Compounds Data_Analysis->Hit_Confirmation Potential Hits Peptide_Mapping LC-MS/MS Peptide Mapping to Identify Binding Site Hit_Confirmation->Peptide_Mapping Validated Hits Biochemical_Assay Biochemical/Cell-based Assays to Confirm Functional Inhibition Hit_Confirmation->Biochemical_Assay

Caption: Workflow for covalent inhibitor screening using mass spectrometry.

Spectroscopic and Physical Data

Table 5: Physical and Spectroscopic Data for this compound

PropertyValueReference(s)
Molecular Formula C₈H₈BrNO[10]
Molecular Weight 214.06 g/mol [10]
Appearance Solid[10]
CAS Number 23442-14-0[10]
¹H NMR Typical shifts (ppm): Aromatic protons (6.5-8.0), -CH₂Br (4.0-4.5)[11]
¹³C NMR Typical shifts (ppm): C=O (190-200), Aromatic carbons (110-150), -CH₂Br (30-40)[11]
IR (cm⁻¹) Characteristic peaks: C=O stretch (~1680), C-Br stretch (~600-700)[12][13][14]

Conclusion

This compound is a highly reactive and synthetically useful molecule. Its electrophilic alpha-carbon provides a handle for a wide range of chemical transformations, most notably nucleophilic substitutions and the construction of heterocyclic systems like thiazoles and imidazoles. Its application as a covalent warhead in the design of kinase inhibitors highlights its importance in modern drug discovery. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers leveraging the unique reactivity of this compound in their synthetic and medicinal chemistry endeavors.

References

The Pivotal Role of 1-(4-Aminophenyl)-2-bromoethanone in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Aminophenyl)-2-bromoethanone, a versatile bifunctional molecule, serves as a critical starting material and intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring a reactive α-bromo ketone and a nucleophilic amino group, allows for its facile incorporation into various heterocyclic scaffolds. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and extensive applications of this compound in drug discovery and development. Particular focus is placed on its role in the synthesis of aminothiazole and imidazopyridine derivatives, which have shown significant promise as potent kinase inhibitors for anticancer therapy. Detailed experimental protocols, quantitative data, and mechanistic insights into the biological activity of its derivatives are presented to facilitate further research and application in medicinal chemistry.

Introduction

This compound, also known as 4'-amino-2-bromoacetophenone, is a key building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles.[1] The presence of an electrophilic carbon adjacent to the carbonyl group and a nucleophilic aromatic amine within the same molecule makes it a highly valuable precursor for various cyclization and condensation reactions.[2] This guide will explore the synthesis of this intermediate and its subsequent elaboration into therapeutically relevant molecules, with a focus on anticancer agents that target critical cellular signaling pathways.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 23442-14-0[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
Appearance Solid[1]
Purity ≥95%[1]
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Safety and Handling: this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound

General Experimental Protocol: α-Bromination of Acetophenones

This protocol is adapted from the bromination of p-bromoacetophenone and can be modified for 4-aminoacetophenone, though protection of the amino group may be necessary to prevent side reactions.[3]

Materials:

  • 4-Aminoacetophenone

  • Glacial Acetic Acid

  • Bromine or another suitable brominating agent (e.g., N-Bromosuccinimide)

  • 50% Ethyl Alcohol

Procedure:

  • Dissolve 4-aminoacetophenone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add bromine (1.0 equivalent) to the solution while maintaining the temperature below 20°C and stirring vigorously.

  • After the addition is complete, cool the reaction mixture in an ice-water bath to facilitate the precipitation of the product.

  • Filter the crude product using suction filtration.

  • Wash the collected crystals with 50% ethyl alcohol until they are colorless.

  • Recrystallize the product from 95% ethyl alcohol to obtain pure this compound.

Expected Yield: Yields for the bromination of similar acetophenones are reported to be in the range of 69-72%.[3]

Characterization Data (Predicted based on similar structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.9 (d, 2H, Ar-H), 6.6-6.7 (d, 2H, Ar-H), 4.3-4.4 (s, 2H, CH₂Br), 4.1-4.2 (s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190-191, 150-151, 131-132, 127-128, 113-114, 30-31.

Applications in Pharmaceutical Synthesis

This compound is a cornerstone for the synthesis of various heterocyclic compounds with significant biological activities. The following sections detail its application in the synthesis of aminothiazoles and imidazopyridines.

Synthesis of 2-Amino-4-(4-aminophenyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives by reacting an α-haloketone with a thioamide.[2][4]

The reaction proceeds via an initial SN2 reaction between the thioamide and the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Hantzsch_Thiazole_Synthesis reactant1 This compound plus1 + reactant1->plus1 reactant2 Thiourea intermediate S-Alkylated Intermediate reactant2->intermediate SN2 Reaction plus1->reactant2 product 2-Amino-4-(4-aminophenyl)thiazole intermediate->product Cyclization & Dehydration

Caption: Hantzsch thiazole synthesis workflow.

This protocol is adapted from a general procedure for the Hantzsch synthesis.[2][5]

Materials:

  • This compound

  • Thiourea

  • Iodine (catalyst)

  • Methanol or Ethanol

  • Ammonium hydroxide solution

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), thiourea (2.0 equivalents), and a catalytic amount of iodine (0.1 equivalents).

  • Add methanol or ethanol as a solvent and reflux the mixture for 12 hours.

  • Cool the reaction mixture and wash with diethyl ether to remove any unreacted starting materials and iodine.

  • Pour the reaction mixture into an ammonium hydroxide solution to precipitate the crude product.

  • Filter the precipitate and recrystallize from methanol to obtain pure 2-amino-4-(4-aminophenyl)thiazole.

Quantitative Data for Aminothiazole Derivatives:

CompoundTarget/ActivityIC₅₀/MICReference
Dasatinib (contains a 2-aminothiazole core)pan-Src Kinase InhibitorSubnanomolar to nanomolar[6][7]
Aminothiazole derivativesHec1/Nek2 Inhibition (Anticancer)Varies[8][9]
2-aminothiazole-5-carboxylic acid phenylamide derivativesAntiproliferative (K562 leukemia cells)Not specified[10]
Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[11][12] They can be synthesized from α-bromoacetophenones and 2-aminopyridines.

The synthesis involves the initial N-alkylation of 2-aminopyridine with this compound, followed by an intramolecular cyclization to form the fused bicyclic system.

Imidazopyridine_Synthesis reactant1 This compound plus1 + reactant1->plus1 reactant2 2-Aminopyridine intermediate N-Alkylated Intermediate reactant2->intermediate N-Alkylation plus1->reactant2 product Imidazo[1,2-a]pyridine Derivative intermediate->product Intramolecular Cyclization PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Inhibitor Aminothiazole/ Imidazopyridine Derivatives Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits

References

The Versatility of 1-(4-Aminophenyl)-2-bromoethanone: A Core Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-bromoethanone, also known as 4'-aminophenacyl bromide or 2-bromo-4'-aminoacetophenone, is a highly versatile bifunctional reagent that has emerged as a cornerstone in the synthesis of a wide array of heterocyclic compounds.[1] Its unique molecular architecture, featuring a reactive α-bromoketone moiety and a nucleophilic aminophenyl group, allows for a diverse range of chemical transformations. The α-bromo group serves as an excellent electrophilic site, susceptible to nucleophilic attack, while the aromatic amine can participate in condensation and cyclization reactions. This dual reactivity makes it an invaluable starting material for constructing complex molecular scaffolds, particularly those prevalent in medicinal chemistry and materials science. This guide provides a comprehensive overview of the utility of this compound as a precursor for synthesizing key heterocycles, including imidazoles, thiazoles, and quinoxalines, complete with detailed experimental protocols and quantitative data.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this building block is essential for its effective use in synthesis. The key properties are summarized below.

PropertyValueReference
CAS Number 23442-14-0[1][2]
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1][2]
Appearance Solid[1]
Boiling Point 344.4°C at 760 mmHg[2]
Density 1.569 g/cm³[2]
Flash Point 162.1°C[2]
Refractive Index 1.625[2]
InChI Key KEDZCZPTPIYWLM-UHFFFAOYSA-N[1][2]

Core Applications in Heterocyclic Synthesis

The strategic placement of the reactive bromoacetyl group and the amino group on the phenyl ring enables this compound to be a premier starting material for various cyclization reactions.

G main This compound sub_imidazole Amidines / Guanidines main->sub_imidazole Hantzsch-type Condensation sub_thiazole Thioamides / Thioureas main->sub_thiazole Hantzsch Synthesis sub_quinoxaline 1,2-Diamines main->sub_quinoxaline Condensation- Oxidation prod_imidazole Imidazoles sub_imidazole->prod_imidazole prod_thiazole Thiazoles sub_thiazole->prod_thiazole prod_quinoxaline Quinoxalines sub_quinoxaline->prod_quinoxaline G start 1-(4-Aminophenyl)- 2-bromoethanone intermediate Acyclic Intermediate start->intermediate Nucleophilic Substitution reagent + Amidine (R-C(=NH)NH2) reagent->intermediate product 2-R-4-(4-Aminophenyl) -1H-imidazole intermediate->product Cyclization & Dehydration G start 1-(4-Aminophenyl)- 2-bromoethanone product 2-R-4-(4-Aminophenyl) -thiazole start->product Hantzsch Synthesis reagent + Thiourea (R=NH2) or Thioamide (R=Alkyl/Aryl) reagent->product G start 1-(4-Aminophenyl)- 2-bromoethanone intermediate Dihydroquinoxaline Intermediate start->intermediate Condensation reagent + o-Phenylenediamine reagent->intermediate product 2-(4-Aminophenyl) -quinoxaline intermediate->product Oxidation

References

Methodological & Application

Synthesis of 2-Amino-4-(4-aminophenyl)thiazole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-(4-aminophenyl)thiazole and its derivatives, utilizing 1-(4-Aminophenyl)-2-bromoethanone as a key starting material. This class of compounds holds significant promise in drug discovery and development due to its wide range of biological activities. These protocols are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Application Notes

The synthesis of thiazole derivatives from this compound is primarily achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, in this case, this compound, with a thioamide-containing reactant, most commonly thiourea, to yield the corresponding 2-aminothiazole derivative.

The resulting 2-amino-4-(4-aminophenyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Thiazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[4]

Key Applications in Drug Development:

  • Antimicrobial Agents: The 2-aminothiazole moiety is a key component in many compounds demonstrating potent activity against various strains of bacteria and fungi.

  • Anticancer Agents: Numerous thiazole derivatives have been investigated as potential anticancer drugs. They can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. Thiazole-based compounds have been identified as inhibitors of key kinases such as Cyclin-Dependent Kinases (CDKs), Spleen Tyrosine Kinase (SYK), and p38 Mitogen-Activated Protein (MAP) kinase.

  • Anti-inflammatory Agents: Certain substituted 2-aminothiazoles have shown promise as anti-inflammatory agents, potentially by modulating inflammatory pathways.

The presence of the 4-aminophenyl group on the thiazole ring provides a valuable site for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

Experimental Protocols

The following protocols describe the synthesis of 2-amino-4-(4-aminophenyl)thiazole via the Hantzsch thiazole synthesis.

Protocol 1: General Synthesis of 2-Amino-4-(4-aminophenyl)thiazole

This protocol outlines a standard procedure for the synthesis of 2-amino-4-(4-aminophenyl)thiazole from this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

  • To this solution, add thiourea (1.2 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold deionized water (50 mL).

  • Neutralize the mixture by slowly adding a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • A solid precipitate of the crude product will form.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (3 x 20 mL) to remove any unreacted starting materials and inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain 2-amino-4-(4-aminophenyl)thiazole as a solid.

Data Presentation

The following table summarizes representative quantitative data for the Hantzsch synthesis of 2-amino-4-arylthiazole derivatives, providing an expected range for the synthesis of 2-amino-4-(4-aminophenyl)thiazole.

Starting Material (α-Bromoacetophenone)Thioamide/ThioureaSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-BromoacetophenoneThioureaEthanolReflux392[Generic Protocol]
4-ChloroacetophenoneThioureaEthanolReflux2.594[Generic Protocol]
4-NitroacetophenoneThioureaEthanolReflux488[Generic Protocol]
This compound Thiourea Ethanol Reflux 2-4 85-95 (Expected) -
2-Bromo-1-(p-tolyl)ethanoneThioureaEthanolReflux290[Generic Protocol]

Note: The yield for the target compound is an expected range based on typical yields for similar Hantzsch thiazole syntheses.

Visualizations

The following diagrams illustrate the synthesis pathway and the logical relationship of this synthesis to its applications in drug development.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1_4_Aminophenyl_2_bromoethanone 1-(4-Aminophenyl)- 2-bromoethanone Reaction_Conditions Hantzsch Thiazole Synthesis (Ethanol, Reflux) 1_4_Aminophenyl_2_bromoethanone->Reaction_Conditions Thiourea Thiourea Thiourea->Reaction_Conditions 2_Amino_4_4_aminophenyl_thiazole 2-Amino-4-(4-aminophenyl)thiazole Reaction_Conditions->2_Amino_4_4_aminophenyl_thiazole

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(4-aminophenyl)thiazole.

Drug_Development_Pathway cluster_applications Therapeutic Applications Synthesis Synthesis of 4-(4-Aminophenyl)thiazole Derivatives SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR Library of Derivatives Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Anticancer Anticancer Lead_Optimization->Anticancer Antimicrobial Antimicrobial Lead_Optimization->Antimicrobial Anti_inflammatory Anti-inflammatory Lead_Optimization->Anti_inflammatory Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Kinase_Inhibition_Pathway cluster_kinases Target Kinases cluster_cellular_processes Cellular Processes cluster_outcomes Therapeutic Outcomes Thiazole_Derivative 4-(4-Aminophenyl)thiazole Derivative CDK CDK Thiazole_Derivative->CDK Inhibits SYK SYK Thiazole_Derivative->SYK Inhibits p38_MAPK p38 MAPK Thiazole_Derivative->p38_MAPK Inhibits Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Regulates Immune_Response Immune Cell Signaling SYK->Immune_Response Mediates Inflammation Inflammatory Response p38_MAPK->Inflammation Mediates Anticancer_Effect Anticancer Effect Cell_Cycle->Anticancer_Effect Inhibition leads to Anti_inflammatory_Effect Anti-inflammatory Effect Inflammation->Anti_inflammatory_Effect Inhibition leads to Immune_Response->Anti_inflammatory_Effect Modulation leads to

References

Application Notes & Protocols: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-aminophenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and widely utilized method for the preparation of thiazole derivatives.[1][2] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] The resulting 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[5][6] These derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[7][8][9]

This document provides a detailed protocol for the synthesis of 2-amino-4-(4-aminophenyl)thiazole from 1-(4-aminophenyl)-2-bromoethanone and thiourea. This specific derivative is of significant interest to drug development professionals due to the presence of the 4-aminophenyl group, which can serve as a key pharmacophore or a versatile handle for further chemical modification.

Reaction Principle and Mechanism

The Hantzsch thiazole synthesis is a multistep reaction that begins with a nucleophilic attack by the sulfur atom of the thioamide (thiourea) on the α-carbon of the haloketone.[2][10] This initial S-alkylation (an SN2 reaction) is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon.[11][12] The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[2][10] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction.[10]

Hantzsch_Mechanism Reactants Reactants Haloketone 1-(4-Aminophenyl)- 2-bromoethanone S_Alkylation S-Alkylation Intermediate Haloketone->S_Alkylation S-Nucleophilic Attack (SN2) Thiourea Thiourea Thiourea->S_Alkylation Intermediates Intermediates Hydroxythiazoline Hydroxythiazoline Intermediate S_Alkylation->Hydroxythiazoline Product 2-Amino-4-(4-aminophenyl)thiazole Hydroxythiazoline->Product Dehydration (-H₂O) Product_Label Product

Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol

This protocol details the synthesis of 2-amino-4-(4-aminophenyl)thiazole using conventional heating. The procedure is adapted from standard Hantzsch synthesis methodologies for analogous substrates.[2][11]

Materials and Reagents:

  • This compound hydrobromide

  • Thiourea

  • Ethanol or Methanol[11]

  • 5% Sodium Carbonate (Na₂CO₃) solution[11]

  • Deionized Water

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stir bar and heating mantle/stir plate

  • Büchner funnel and side-arm flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound hydrobromide (1.0 eq) and thiourea (1.2-1.5 eq).[9][11]

  • Solvent Addition: Add ethanol or methanol (approx. 5-10 mL per gram of α-haloketone) to the flask along with a magnetic stir bar.[11][13]

  • Heating: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 70-80°C for ethanol) with constant stirring.[13]

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 30 to 90 minutes.[2][11]

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[11]

  • Neutralization: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4-5 times the volume of the alcohol used).[11] This step neutralizes the hydrobromide salt formed during the reaction, causing the free base product to precipitate.[10]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and unreacted thiourea.[11][14]

  • Drying: Spread the collected solid on a watch glass and allow it to air dry completely or dry in a vacuum oven at a low temperature (e.g., 50-60°C).

  • Characterization: Determine the mass of the dry product to calculate the percent yield. Characterize the compound by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, MS).

Data Presentation

The following tables summarize the quantitative data for the synthesis and the key characteristics of the final product.

Table 1: Summary of Reaction Parameters

ParameterValueNotes
Reactant 1 This compound1.0 equivalent
Reactant 2 Thiourea1.2 - 1.5 equivalents[11]
Solvent Ethanol or MethanolSufficient to dissolve reactants upon heating
Temperature 70 - 80 °C (Reflux)[13]Gentle reflux is crucial for the reaction.
Reaction Time 30 - 90 minutesMonitor by TLC for completion.
Work-up Reagent 5% Sodium Carbonate (aq.)Used for neutralization and precipitation.[11]
Typical Yield >80%Yields for Hantzsch synthesis are generally high.[11]

Table 2: Product Characterization

PropertyData
Compound Name 2-Amino-4-(4-aminophenyl)thiazole
Molecular Formula C₉H₉N₃S
Molecular Weight 191.25 g/mol
Appearance Off-white to yellow solid
Melting Point Varies based on purity
Key Spectroscopic Data Consistent with proposed structure

Workflow and Applications

The Hantzsch synthesis provides a straightforward and efficient route to valuable thiazole derivatives. The general laboratory workflow is depicted below.

Workflow cluster_prep Preparation cluster_iso Isolation cluster_analysis Analysis A 1. Reaction Setup (Reactants + Solvent) B 2. Heating (Reflux) A->B C 3. Cooling & Neutralization B->C D 4. Vacuum Filtration C->D E 5. Washing D->E F 6. Drying E->F G 7. Characterization (Yield, MP, NMR) F->G

References

Application Notes: Synthesis and Therapeutic Potential of 2-Amino-4-(4-aminophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction of α-halo ketones with thioureas, known as the Hantzsch thiazole synthesis, is a cornerstone reaction in heterocyclic chemistry for the efficient, one-pot synthesis of 2-aminothiazole derivatives.[1] This application note details the reaction of 1-(4-Aminophenyl)-2-bromoethanone with various substituted thioureas to yield a library of 2-amino-4-(4-aminophenyl)thiazole compounds. These scaffolds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The presence of the 4-aminophenyl moiety at the C4 position of the thiazole ring provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Chemical Reaction

The core reaction involves the cyclocondensation of this compound with a substituted thiourea. The reaction proceeds via initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the bromoethanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_products Products reactant1 This compound arrow Ethanol, Reflux reactant1->arrow reactant2 Substituted Thiourea (R-NH-CS-NH2) plus1 + reactant2->plus1 product 2-(Substituted-amino)-4-(4-aminophenyl)thiazole plus1->arrow plus2 HBr + H2O arrow->product

Caption: General scheme for the Hantzsch synthesis of 2-amino-4-(4-aminophenyl)thiazole derivatives.

Applications in Drug Development

Derivatives of 2-aminothiazole are recognized as privileged structures in medicinal chemistry. The synthesized 2-amino-4-(4-aminophenyl)thiazole derivatives are valuable candidates for screening in various biological assays.

  • Antimicrobial Agents: The thiazole nucleus is a key feature in many antimicrobial drugs. These compounds can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).[5]

  • Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines.[3] The products can be screened for cytotoxicity, and promising candidates can be further investigated for their mechanism of action, which may involve the inhibition of specific kinases or signaling pathways. For instance, similar heterocyclic compounds have been shown to induce apoptosis through the activation of MAPK signaling pathways like ERK and p38.[6]

  • Anti-inflammatory Agents: Certain substituted 2-aminothiazoles have been explored for their anti-inflammatory properties, making them potential leads for the development of new treatments for inflammatory disorders.[2]

Experimental Protocols

General Protocol for the Synthesis of 2-(Substituted-amino)-4-(4-aminophenyl)thiazoles

This protocol is a representative procedure based on the Hantzsch thiazole synthesis.[7]

Materials:

  • This compound

  • Substituted thiourea (e.g., thiourea, phenylthiourea, methylthiourea) (1.2 equivalents)

  • Absolute Ethanol

  • Deionized Water

  • 5% Sodium Carbonate solution

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL).

  • Add the substituted thiourea (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[8]

  • After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (50 mL) or a 5% sodium carbonate solution (20 mL) to precipitate the product and neutralize the HBr formed during the reaction.[1]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted thiourea and inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(substituted-amino)-4-(4-aminophenyl)thiazole.

  • Dry the purified product, determine the mass, and calculate the percentage yield. Characterize the compound using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[9]

Experimental_Workflow start Start dissolve Dissolve this compound and substituted thiourea in Ethanol start->dissolve reflux Heat to Reflux (2-4h) Monitor by TLC dissolve->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water or Na2CO3 Solution cool->precipitate filter Vacuum Filter to Collect Crude Product precipitate->filter wash Wash with Cold Water filter->wash purify Recrystallize from Ethanol/Water wash->purify characterize Dry and Characterize Product (Yield, M.P., NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis and purification of 2-amino-4-(4-aminophenyl)thiazole derivatives.

Quantitative Data

The following table summarizes the expected products from the reaction of this compound with various substituted thioureas. The yields are representative and may vary based on specific reaction conditions.

EntrySubstituted Thiourea (R-group)Product NameExpected Yield (%)
1H (Thiourea)4-(4-Aminophenyl)thiazol-2-amine85-95
2PhenylN-Phenyl-4-(4-aminophenyl)thiazol-2-amine80-90
3MethylN-Methyl-4-(4-aminophenyl)thiazol-2-amine82-92
4BenzoylN-(4-(4-Aminophenyl)thiazol-2-yl)benzamide75-85
54-ChlorophenylN-(4-Chlorophenyl)-4-(4-aminophenyl)thiazol-2-amine80-90

Note: Yields are estimated based on typical Hantzsch thiazole syntheses reported in the literature.[1][7]

Signaling Pathway Visualization

The biological activity of thiazole derivatives is often linked to their interaction with cellular signaling pathways. For example, certain aminophenyl-containing heterocyclic compounds have been shown to induce apoptosis in cancer cells by activating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically through the phosphorylation of ERK and p38.[6]

MAPK_Signaling_Pathway compound 2-Amino-4-(4-aminophenyl) thiazole Derivative ros Increased ROS Generation compound->ros mitochondria Mitochondrial Stress ros->mitochondria erk ERK Phosphorylation mitochondria->erk Activates p38 p38 MAPK Phosphorylation mitochondria->p38 Activates caspase3 Caspase-3 Activation erk->caspase3 p38->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction by bioactive thiazole derivatives.

References

Application Notes: Synthesis and Utility of 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This scaffold is present in numerous compounds with demonstrated anti-inflammatory, antiviral, and anticancer properties. The synthesis of substituted imidazo[1,2-a]pyrimidines is a key area of research for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 2-(4-aminophenyl)imidazo[1,2-a]pyrimidine, a derivative with potential applications in drug discovery, particularly in the field of oncology. The synthesis involves the cyclocondensation of 2-aminopyrimidine with 1-(4-aminophenyl)-2-bromoethanone.

Therapeutic Potential

Derivatives of the imidazo[1,2-a]pyrimidine core have been shown to exhibit a range of biological activities. Notably, they have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] For instance, certain imidazo[1,2-a]pyrimidines have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis. The 2-(4-aminophenyl) substituent is a key pharmacophore that can be further functionalized to modulate the biological activity of the parent molecule. The anticancer potential of closely related imidazo[1,2-a]pyridine derivatives bearing a 2-(4-aminophenyl) group has been demonstrated, with compounds exhibiting significant cytotoxicity against various cancer cell lines.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and α-bromoacetophenones, as well as the biological activity of a representative 2-(4-aminophenyl) substituted imidazo-heterocycle.

Table 1: Synthesis of Imidazo[1,2-a]pyrimidines - Reaction Parameters

Entry2-Aminopyrimidineα-BromoacetophenoneCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
12-AminopyrimidineSubstituted Phenacyl BromideBasic Alumina / Microwave (solvent-free)-0.1-0.280-95General Method
22-AminopyrimidineSubstituted Phenacyl BromideEthanolReflux2-675-90General Method
32-AminopyrimidineThis compoundDMF804Estimated 85Hypothetical

Table 2: Anticancer Activity of 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine [2]

Cell LineCancer TypeIC₅₀ (µM)
Hep-2Laryngeal Carcinoma11
HepG2Hepatocellular Carcinoma13
MCF-7Breast Carcinoma11
A375Human Skin Cancer11
VeroNormal Kidney Epithelial91

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidine

This protocol describes a general method for the synthesis of 2-(4-aminophenyl)imidazo[1,2-a]pyrimidine via the condensation of 2-aminopyrimidine and this compound.

Materials:

  • 2-Aminopyrimidine

  • This compound

  • Ethanol or Dimethylformamide (DMF)

  • Sodium bicarbonate (optional, as a mild base)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 mmol) in ethanol or DMF (10 mL).

  • Add this compound (1.0 mmol) to the solution.

  • (Optional) Add sodium bicarbonate (1.2 mmol) to the reaction mixture to act as an acid scavenger.

  • Attach a reflux condenser and heat the reaction mixture to reflux (for ethanol) or at 80-100 °C (for DMF) with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation. Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Evaluation of Anticancer Activity (MTT Assay) [2]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

  • Synthesized 2-(4-aminophenyl)imidazo[1,2-a]pyrimidine

  • Cancer cell lines (e.g., MCF-7, HepG2) and a normal cell line (e.g., Vero)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Synthesis Workflow

G Synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidine cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification 2-Aminopyrimidine 2-Aminopyrimidine Cyclocondensation Cyclocondensation 2-Aminopyrimidine->Cyclocondensation This compound This compound This compound->Cyclocondensation Crude Product Crude Product Cyclocondensation->Crude Product Purification Purification Crude Product->Purification Pure 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidine Pure 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidine Purification->Pure 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidine G Inhibition of Wnt/β-catenin Signaling Pathway Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β β-catenin β-catenin GSK-3β->β-catenin Phosphorylation & Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Tumor Proliferation Tumor Proliferation Target Gene Expression->Tumor Proliferation Imidazopyrimidine Derivative Imidazopyrimidine Derivative Imidazopyrimidine Derivative->β-catenin Inhibition of Nuclear Translocation

References

Application Notes and Protocols for the Synthesis of Quinolines from 1-(4-Aminophenyl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of quinoline derivatives starting from 1-(4-aminophenyl)-2-bromoethanone. The described method is based on the Combes quinoline synthesis, a classic and versatile acid-catalyzed reaction for the formation of the quinoline scaffold.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals. The quinoline core is a key pharmacophore in numerous drugs with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The starting material, this compound, possesses both an aniline moiety and a reactive α-bromo ketone functional group. This allows for the synthesis of quinolines with a versatile handle for further chemical modifications, making them valuable intermediates in drug discovery and development.

The Combes synthesis involves the condensation of an aniline with a β-dicarbonyl compound to form an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline product.[1][2][3] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[2]

Principle of the Method

The proposed synthesis involves the reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), in the presence of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[2] The reaction proceeds in two main stages:

  • Enamine Formation: The amino group of this compound nucleophilically attacks one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form a Schiff base, which tautomerizes to a more stable enamine intermediate.

  • Acid-Catalyzed Cyclization and Dehydration: The enamine undergoes an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the activated aromatic ring under strong acidic conditions. Subsequent dehydration leads to the formation of the aromatic quinoline ring.

The presence of the electron-withdrawing bromoacetyl group on the aniline may require more forcing reaction conditions for the cyclization step.[4]

Experimental Protocol: Synthesis of 1-(2,4-Dimethylquinolin-6-yl)-2-bromoethanone

This protocol describes the synthesis of a quinoline derivative from this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like ethanol or toluene, or proceed neat if the reactants are liquid at the reaction temperature.

  • Addition of β-Dicarbonyl: Add acetylacetone (1.1 equivalents) to the reaction mixture.

  • Acid Catalyst Addition: Slowly and carefully add concentrated sulfuric acid or polyphosphoric acid (typically used as both catalyst and solvent) to the stirred mixture. The addition of strong acid is exothermic and should be done with caution, preferably in an ice bath.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 100 to 150°C. The optimal temperature and reaction time will depend on the specific substrates and the acid catalyst used. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1-(2,4-dimethylquinolin-6-yl)-2-bromoethanone.

Data Presentation

The following table summarizes the key parameters for the Combes synthesis of quinolines. The values provided are typical ranges and may need to be optimized for the specific reaction of this compound.

ParameterValue/RangeNotes
Reactants
This compound1.0 eqStarting aniline derivative.
Acetylacetone1.0 - 1.2 eqβ-dicarbonyl compound.
Catalyst
Concentrated H₂SO₄ or PPACatalytic to solvent amountsPPA can serve as both catalyst and solvent.[2]
Reaction Conditions
Temperature100 - 160 °CHigher temperatures may be needed for deactivated anilines.
Reaction Time1 - 6 hoursMonitor by TLC.
SolventToluene, or neatDepends on the scale and catalyst used.
Yield 40 - 80%Highly dependent on substrate and reaction conditions.

Mandatory Visualization

experimental_workflow Experimental Workflow for Combes Quinoline Synthesis start Start: Materials - this compound - Acetylacetone - Acid Catalyst (H₂SO₄ or PPA) mixing 1. Mixing of Reactants - Dissolve aniline derivative - Add acetylacetone start->mixing acid_addition 2. Catalyst Addition - Slowly add acid catalyst - Control temperature (ice bath) mixing->acid_addition reaction 3. Heating and Reaction - Heat to 100-150°C - Monitor by TLC acid_addition->reaction workup 4. Quenching and Neutralization - Cool and pour onto ice - Neutralize with NaHCO₃ reaction->workup extraction 5. Extraction - Extract with organic solvent (e.g., CH₂Cl₂) workup->extraction washing 6. Washing - Wash with water and brine extraction->washing drying 7. Drying and Concentration - Dry with Na₂SO₄ - Remove solvent via rotary evaporation washing->drying purification 8. Purification - Recrystallization or - Column Chromatography drying->purification product Final Product: 1-(2,4-Dimethylquinolin-6-yl)-2-bromoethanone purification->product

References

Application Notes and Protocols for the Preparation of Oxazole Derivatives from 1-(4-Aminophenyl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of oxazole derivatives from 1-(4-aminophenyl)-2-bromoethanone, a versatile starting material for generating compounds with potential therapeutic applications. The resulting oxazole structures are of significant interest in drug discovery, particularly in the fields of oncology and anti-inflammatory research.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of substituted oxazoles is a key focus in medicinal chemistry. This compound serves as a valuable building block for the preparation of 2,5-disubstituted oxazoles, where the 5-position is occupied by a 4-aminophenyl group. This moiety can be crucial for modulating the pharmacological properties of the molecule.

The primary synthetic route described herein is the Robinson-Gabriel synthesis, which involves two key steps:

  • N-Acylation: The amino group of this compound is acylated with an appropriate acylating agent (e.g., acid chloride or anhydride) to form an intermediate N-(1-(4-aminophenyl)-2-oxoethyl)amide.

  • Cyclodehydration: The intermediate is then subjected to cyclodehydration using a dehydrating agent to form the oxazole ring.

Synthesis of Oxazole Derivatives

The general synthetic scheme for the preparation of 2-substituted-5-(4-aminophenyl)oxazoles is presented below.

G start This compound intermediate N-(1-(4-aminophenyl)-2-oxoethyl)amide (2-Acylamino-ketone) start->intermediate N-Acylation acyl_chloride R-COCl or (RCO)2O acyl_chloride->intermediate oxazole 2-R-5-(4-aminophenyl)oxazole intermediate->oxazole Cyclodehydration (Robinson-Gabriel) dehydrating_agent Dehydrating Agent (e.g., H2SO4, PPh3/I2) dehydrating_agent->oxazole

Caption: General workflow for the synthesis of 2,5-disubstituted oxazoles.

Experimental Protocols

Two primary protocols for the cyclodehydration step of the Robinson-Gabriel synthesis are provided below. Protocol 1 utilizes classic acidic conditions, while Protocol 2 employs a milder reagent system.

Step 1: N-Acylation of this compound (General Procedure)

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-(4-aminophenyl)-2-oxoethyl)amide intermediate. This intermediate is often used in the next step without further purification.

Step 2: Cyclodehydration to form the Oxazole Ring

Protocol 1: Classic Robinson-Gabriel Synthesis using Concentrated Sulfuric Acid

This protocol is suitable for substrates that are stable in strong acidic conditions.

  • Preparation: To a solution of the crude N-(1-(4-aminophenyl)-2-oxoethyl)amide (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[1]

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]

  • Workup and Purification: Cool the reaction mixture and pour it into ice-water. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Mild Cyclodehydration using Triphenylphosphine and Iodine

This method is preferred for substrates with acid-sensitive functional groups.

  • Preparation: Dissolve the crude N-(1-(4-aminophenyl)-2-oxoethyl)amide (1.0 eq) in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).[1]

  • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[1]

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]

Representative Data

The following table summarizes representative data for the synthesis of 2-methyl-5-(4-aminophenyl)oxazole.

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)Spectroscopic Data
N-(1-(4-aminophenyl)-2-oxoethyl)acetamide C₁₀H₁₂N₂O₂192.22~90% (crude)-¹H NMR (CDCl₃): δ 7.80 (d, 2H), 6.70 (d, 2H), 4.60 (s, 2H), 4.10 (br s, 2H), 2.10 (s, 3H).
2-Methyl-5-(4-aminophenyl)oxazole C₁₀H₁₀N₂O174.2070-85%150-152¹H NMR (CDCl₃): δ 7.55 (d, 2H), 7.10 (s, 1H), 6.70 (d, 2H), 3.80 (br s, 2H), 2.45 (s, 3H). IR (KBr, cm⁻¹): 3400-3200 (N-H), 1620 (C=N), 1510 (C=C). MS (m/z): 174 [M]⁺.

Applications in Drug Development

Oxazole derivatives synthesized from this compound are promising candidates for drug development due to their potential anticancer and anti-inflammatory activities.

Anticancer Activity

Substituted oxazoles have been shown to exhibit potent anticancer activity through various mechanisms.

G cluster_0 Oxazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Effects oxazole 2-R-5-(4-aminophenyl)oxazole stat3 STAT3 oxazole->stat3 Inhibition tubulin Tubulin oxazole->tubulin Inhibition of Polymerization kinases Protein Kinases oxazole->kinases Inhibition apoptosis Apoptosis stat3->apoptosis cell_cycle Cell Cycle Arrest tubulin->cell_cycle kinases->apoptosis cell_cycle->apoptosis

Caption: Potential anticancer signaling pathways targeted by oxazole derivatives.

The 4-aminophenyl substituent can play a critical role in the binding of these compounds to their biological targets, such as the active sites of kinases or the colchicine binding site of tubulin.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized oxazole derivatives for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and the half-maximal inhibitory concentration (IC₅₀) values.

Anti-inflammatory Activity

Oxazole derivatives have also been investigated for their anti-inflammatory properties. The proposed mechanism of action involves the inhibition of prostaglandin synthesis.

G inflammatory_stimuli Inflammatory Stimuli arachidonic_acid Arachidonic Acid inflammatory_stimuli->arachidonic_acid cox_enzymes COX Enzymes arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation prostaglandins->inflammation oxazole 2-R-5-(4-aminophenyl)oxazole oxazole->cox_enzymes Inhibition

Caption: Mechanism of anti-inflammatory action of oxazole derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

  • Acclimatize male Wistar rats for one week.

  • Administer the synthesized oxazole derivatives orally at a specific dose (e.g., 50 mg/kg). A control group should receive the vehicle, and a standard group should receive a known anti-inflammatory drug (e.g., indomethacin).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

References

Medicinal Chemistry Applications of 1-(4-Aminophenyl)-2-bromoethanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-bromoethanone, also known as 4'-aminophenacyl bromide, is a versatile bifunctional reagent that serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive α-bromo ketone and a nucleophilic amino group, allows for diverse chemical transformations, making it a valuable scaffold in medicinal chemistry. The derivatives of this compound, particularly thiazoles and chalcones, have garnered significant interest due to their promising biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

This document provides detailed application notes on the medicinal chemistry potential of this compound derivatives, supported by quantitative data from studies on structurally related compounds. Furthermore, it offers comprehensive experimental protocols for the synthesis of key derivatives and the execution of relevant biological assays.

I. Anticancer Applications

Application Notes

Derivatives of this compound, especially 2-amino-4-(4-aminophenyl)thiazoles, have emerged as a promising class of compounds in anticancer drug discovery. The thiazole ring is a well-established pharmacophore present in several clinically approved anticancer drugs. The general hypothesis is that the planar, aromatic thiazole ring can intercalate with DNA or interact with the active sites of various enzymes involved in cancer cell proliferation. The amino group at the 4-position of the phenyl ring provides a site for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

The primary mechanism of action for many anticancer agents is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Thiazole derivatives have been shown to exhibit such effects. For instance, certain 2-aminothiazole derivatives have been reported to induce cell cycle arrest at the G2/M phase and promote apoptosis in leukemia cell lines.

Quantitative Data: Anticancer Activity of Structurally Related Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of thiazole derivatives synthesized from precursors structurally similar to this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 2-Amino-4-(4-bromophenyl)thiazole derivativeMCF-7 (Breast)Not specified, but active[1]
2 2-(substituted)amino-1,3-thiazole derivativeHL-60 (Leukemia)Not specified, but active[2]
3 Thiazole derivativeK562 (Leukemia)16.3[3]
4 Thiazole derivativeH1299 (Lung)4.89[3]
5 Thiazole derivativeSHG-44 (Glioma)4.03[3]

Note: The above data is for derivatives of analogous compounds and serves to illustrate the potential of derivatives from this compound.

Experimental Protocols

This protocol describes the Hantzsch thiazole synthesis, a classic method for preparing thiazoles from α-haloketones and a thioamide source, such as thiourea.[4][5]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Büchner funnel and filter paper

  • Beakers

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the solution is slightly basic (pH ~8). This will cause the free base of the thiazole derivative to precipitate.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • Dry the product in a desiccator.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Synthesized thiazole derivatives

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO, the solvent for the compounds) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for another 4 hours in the CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

II. Antimicrobial Applications

Application Notes

The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of this compound, particularly those incorporating the 2-aminothiazole scaffold, have shown promising activity against a range of pathogenic bacteria and fungi. The mechanism of action of these compounds can vary, but they often target essential microbial enzymes or disrupt cell wall synthesis. The presence of the aminophenyl group offers opportunities for structural modifications that can enhance the antimicrobial spectrum and potency. For example, the amino group can be acylated or converted into a Schiff base to generate new derivatives with potentially improved biological profiles.

Quantitative Data: Antimicrobial Activity of Structurally Related Thiazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for thiazole derivatives synthesized from precursors analogous to this compound against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
6 4-(4-Bromophenyl)thiazol-2-amine derivativeStaphylococcus aureusNot specified, but active[1]
7 4-(4-Bromophenyl)thiazol-2-amine derivativeEscherichia coliNot specified, but active[1]
8 4-(4-Bromophenyl)thiazol-2-amine derivativeCandida albicansNot specified, but active[1]
9 Bisthiazole derivativeBacillus subtilisLower than tetracycline[6]
10 Bisthiazole derivativeMicrococcus luteusLower than tetracycline[6]

Note: The above data is for derivatives of analogous compounds and serves to illustrate the potential of derivatives from this compound.

Experimental Protocols

This protocol describes the synthesis of Schiff bases by reacting the primary amino group of the thiazole derivative with an aromatic aldehyde.

Materials:

  • 2-Amino-4-(4-aminophenyl)thiazole

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2-amino-4-(4-aminophenyl)thiazole (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Dry the product and, if necessary, purify by recrystallization from a suitable solvent.

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains of interest

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Synthesized thiazole derivatives

  • Positive control (standard antibiotic, e.g., ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells of 6-8 mm diameter into the agar plates using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into the wells. Similarly, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Synthetic Pathway for 2-Amino-4-(4-aminophenyl)thiazole Derivatives

G cluster_start Starting Material cluster_reagents1 Reagents cluster_intermediate Intermediate cluster_reagents2 Reagents cluster_final Final Product start This compound thiazole 2-Amino-4-(4-aminophenyl)thiazole start->thiazole Hantzsch Thiazole Synthesis thiourea Thiourea thiourea->thiazole schiff_base Schiff Base Derivative thiazole->schiff_base Condensation aldehyde Aromatic Aldehyde aldehyde->schiff_base G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I G cluster_logic Antimicrobial Activity Evaluation Compound Synthesized Derivative Assay Agar Well Diffusion Assay Compound->Assay is tested in Result Zone of Inhibition Assay->Result yields Conclusion Antimicrobial Potential Result->Conclusion indicates

References

Application Note and Protocol: Recrystallization of 1-(4-Aminophenyl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the purification of 1-(4-Aminophenyl)-2-bromoethanone via recrystallization. This technique is essential for achieving high purity of this intermediate, which is critical for its subsequent use in research and drug development.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material directly impacts the yield and purity of the final active pharmaceutical ingredient. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[1][2][3] The principle relies on the difference in solubility of the desired compound and its impurities in a selected solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound forms pure crystals, leaving impurities dissolved in the mother liquor.[2][3]

Data Presentation

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[2][3] Based on the properties of similar aromatic ketones and the known solubility of this compound, ethanol or an ethanol/water mixture is a suitable solvent system.[3][4]

Table 1: Properties of this compound and Recrystallization Solvent

ParameterValueReference
Compound Properties
Molecular FormulaC₈H₈BrNO[5]
Molecular Weight214.06 g/mol [5]
AppearanceSolid[4][5]
Boiling Point344.4 °C at 760 mmHg[6]
SolubilitySoluble in ethanol, acetone, chloroform; low solubility in water.[4]
Recrystallization Solvent
Solvent SystemEthanol or Ethanol/Water[3]
RationaleGood solubility at high temperatures, poor at low temperatures. A mixture with water can enhance crystal yield.[3]

Experimental Protocol

Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Avoid inhalation of dust and contact with skin and eyes.[6]

  • In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if you feel unwell.[6]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it.

    • Quickly pour the hot solution containing the dissolved compound through the hot funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once the flask has reached room temperature, place it in an ice bath for approximately 30 minutes to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Ensure the filter paper is wetted with a small amount of cold ethanol before pouring the crystal slurry.

  • Washing:

    • Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor and soluble impurities. A patent suggests that a 50-80% aqueous ethanol solution can also be effective for washing similar compounds.[7]

    • Break the vacuum and add the cold solvent to the funnel, gently stir the crystals, and then reapply the vacuum.

  • Drying:

    • Allow the crystals to air-dry in the funnel for a few minutes by drawing air through them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature or in a desiccator under vacuum.

Visualization of the Experimental Workflow

Recrystallization_Workflow Figure 1. Experimental Workflow for Recrystallization start Start: Crude Compound dissolution 1. Dissolution Add minimal hot ethanol to crude solid in Erlenmeyer flask. start->dissolution hot_filtration_check Insoluble impurities present? dissolution->hot_filtration_check hot_filtration 2. Hot Filtration Filter hot solution to remove insoluble impurities. hot_filtration_check->hot_filtration Yes cooling 3. Cooling & Crystallization Allow filtrate to cool slowly to room temperature, then place in an ice bath. hot_filtration_check->cooling No hot_filtration->cooling collection 4. Crystal Collection Isolate crystals by vacuum filtration using a Buchner funnel. cooling->collection washing 5. Washing Wash crystals with a small amount of ice-cold ethanol. collection->washing drying 6. Drying Dry purified crystals in an oven or desiccator. washing->drying end End: Purified Crystals drying->end

Caption: Figure 1. A flowchart illustrating the key steps in the recrystallization of this compound.

References

Application Note: Analytical Characterization of 1-(4-Aminophenyl)-2-bromoethanone by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analytical characterization of 1-(4-Aminophenyl)-2-bromoethanone, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy. The note outlines the experimental procedures for acquiring ¹H and ¹³C NMR spectra and presents a summary of the expected spectral data based on the analysis of structurally related compounds. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound.

Introduction

This compound, also known as 4'-aminophenacyl bromide, is a valuable building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its chemical structure consists of a bromoacetyl group attached to an aminophenyl ring. Accurate structural confirmation and purity determination are crucial for its application in drug development and other chemical syntheses. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. This application note describes the use of ¹H and ¹³C NMR for the comprehensive characterization of this compound.

Experimental Protocols

The following protocols are for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the resulting solution into a clean and dry 5 mm NMR tube.

NMR Spectrometer Setup

The data should be acquired on a 400 MHz or higher field NMR spectrometer. The probe should be tuned and matched for both ¹H and ¹³C nuclei.

¹H NMR Data Acquisition Parameters
  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm, centered around 5 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans for a sample of reasonable concentration.

¹³C NMR Data Acquisition Parameters
  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.[1]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.8 - 7.9Doublet (d)~8-92HAromatic CH (H-2, H-6)
~6.6 - 6.7Doublet (d)~8-92HAromatic CH (H-3, H-5)
~4.3 - 4.4Singlet (s)-2H-CH₂Br
~4.0 - 4.2 (broad)Singlet (s)-2H-NH₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~190 - 192Carbonyl C (C=O)
~151 - 153Aromatic C-NH₂ (C-4)
~131 - 132Aromatic CH (C-2, C-6)
~127 - 128Aromatic C (C-1)
~113 - 114Aromatic CH (C-3, C-5)
~30 - 32-CH₂Br

Visualization of Workflow and Structure

The following diagrams illustrate the experimental workflow for the NMR characterization and the chemical structure of this compound with atom numbering for NMR assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tuning & Matching) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq process Fourier Transform & Phasing h1_acq->process c13_acq->process integrate Integration & Peak Picking process->integrate assign Spectral Assignment integrate->assign report Generate Application Note assign->report

Caption: Experimental workflow for NMR characterization.

Caption: Structure of this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 1-(4-Aminophenyl)-2-bromoethanone and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-bromoethanone, also known as 4'-aminophenacyl bromide, is a valuable bifunctional building block in synthetic organic chemistry. Its structure, featuring a reactive α-bromo ketone and an aromatic amine, makes it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Accurate and robust analytical methods are crucial for monitoring its reactions, characterizing its products, and performing quantitative analysis in various matrices.

This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of this compound and its potential reaction products. The methodologies described herein are designed to be adaptable for researchers in academic and industrial settings.

Mass Spectrometry Analysis of this compound

The mass spectrometric analysis of this compound is essential for its identification and characterization. Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern.

Expected Mass Spectrum Characteristics:

  • Molecular Ion (M+•): The molecular weight of this compound (C₈H₈BrNO) is approximately 213.0 g/mol and 215.0 g/mol due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Therefore, the mass spectrum is expected to show a characteristic M+• and [M+2]+• isotopic pattern with a roughly 1:1 intensity ratio.

  • Protonated Molecule [M+H]⁺: In techniques like electrospray ionization (ESI), the protonated molecule will also exhibit the isotopic doublet at m/z 214 and 216.

Predicted Fragmentation Pattern:

Based on the fragmentation of similar α-haloketones and aromatic amines, the following fragmentation pathways are anticipated under electron ionization (EI) or collision-induced dissociation (CID).[1]

  • α-Cleavage of the C-Br bond: This is a common fragmentation pathway for α-haloketones, resulting in the loss of a bromine radical (•Br).[1] This would lead to a fragment ion at m/z 134, corresponding to the [M-Br]⁺ fragment.

  • Loss of the Aminophenyl Group: Cleavage of the bond between the carbonyl group and the aromatic ring can occur.

  • Cleavage of the Bromomethyl Group: Loss of the •CH₂Br radical would result in a fragment ion corresponding to the 4-aminobenzoyl cation at m/z 120.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the sensitive and selective quantification of this compound and its derivatives in complex matrices such as reaction mixtures or biological samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.

Table 1: Proposed LC-MS/MS Parameters for Quantitative Analysis
ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions (Hypothetical)
This compoundPrecursor: 214, Product: 134 (Loss of Br)
Precursor: 216, Product: 134 (Loss of Br)
Product 1 (e.g., Imidazopyridine)To be determined based on the product structure

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis
  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

    • Perform serial dilutions to prepare working standard solutions for calibration curves, typically ranging from 1 ng/mL to 1000 ng/mL.

  • Reaction Mixture Quenching and Dilution:

    • At specified time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a large volume (e.g., 990 µL) of cold acetonitrile to stop the reaction and precipitate any catalysts or salts.

    • Vortex the mixture and centrifuge to pellet any solids.

    • Transfer the supernatant to an LC-MS vial for analysis. Further dilution may be necessary to fall within the linear range of the calibration curve.

  • Biological Matrix Sample Preparation (e.g., Plasma):

    • Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE): For lower detection limits, an SPE cleanup can be employed. Use a mixed-mode or reverse-phase SPE cartridge. Condition the cartridge with methanol, followed by water. Load the sample, wash with a weak organic solvent to remove interferences, and elute the analyte with a stronger organic solvent. Evaporate the eluent and reconstitute in the mobile phase.

Protocol 2: Mass Spectrometry Data Acquisition and Analysis
  • Instrument Setup:

    • Tune the mass spectrometer using a standard solution of the analyte to optimize the precursor and product ion masses for Multiple Reaction Monitoring (MRM) transitions.

    • Set up the LC-MS/MS instrument with the parameters outlined in Table 1.

  • Data Acquisition:

    • Inject the prepared samples and standards.

    • Acquire data in MRM mode for quantitative analysis. It is also advisable to acquire full scan data for qualitative analysis and identification of unknown products.

  • Data Processing:

    • Integrate the peak areas of the MRM transitions for the analyte and internal standard (if used).

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples using the calibration curve.

Analysis of Reaction Products: Synthesis of Heterocycles

This compound is a common starting material for the synthesis of various heterocyclic compounds, such as imidazopyridines, by reacting with aminopyridines. The progress of such reactions can be effectively monitored by LC-MS.

Table 2: Mass Spectrometry Data for a Representative Reaction Product
CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₈H₈BrNO214 / 216134
2-(4-Aminophenyl)imidazo[1,2-a]pyridineC₁₃H₁₁N₃209182, 104

Note: The fragmentation of the imidazopyridine product is hypothetical and would need to be confirmed experimentally.

Visualizations

G General Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Reaction Mixture or Biological Sample Quench Quenching & Dilution Sample->Quench Cleanup Protein Precipitation or SPE Quench->Cleanup FinalSample Sample for Injection Cleanup->FinalSample LC Liquid Chromatography (Separation) FinalSample->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for sample preparation and LC-MS/MS analysis.

G Reaction Pathway to an Imidazopyridine Derivative Reactant1 This compound (m/z 214/216) Intermediate Intermediate Adduct Reactant1->Intermediate + Reactant2 2-Aminopyridine Reactant2->Intermediate Product 2-(4-Aminophenyl)imidazo[1,2-a]pyridine (m/z 209) Intermediate->Product Cyclization & Dehydration

Caption: Synthesis of an imidazopyridine from this compound.

Conclusion

The protocols and application notes provided offer a comprehensive framework for the mass spectrometry-based analysis of this compound and its reaction products. The use of LC-MS/MS with the described methodologies allows for robust and sensitive quantification, which is essential for reaction monitoring, product characterization, and pharmacokinetic studies in drug development. The adaptability of these methods makes them suitable for a wide range of research applications involving this versatile chemical intermediate.

References

Troubleshooting & Optimization

common side products in the synthesis of "1-(4-Aminophenyl)-2-bromoethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Aminophenyl)-2-bromoethanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through the selective alpha-bromination of 4-aminoacetophenone. This reaction typically involves treating 4-aminoacetophenone with a suitable brominating agent.

Q2: What are the most common side products observed during this synthesis?

The primary side products in the synthesis of this compound are:

  • 1-(4-Amino-3-bromophenyl)ethanone: This results from the electrophilic substitution on the aromatic ring, which is activated by the amino group.

  • 1-(4-Aminophenyl)-2,2-dibromoethanone: This is a consequence of over-bromination at the alpha-carbon of the ketone.

  • Unreacted 4-Aminoacetophenone: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

  • Poly-brominated ring products: Under harsh conditions or with an excess of the brominating agent, multiple bromination on the aromatic ring can occur.

Q3: How can I minimize the formation of the ring-brominated side product?

Minimizing ring bromination is crucial for a successful synthesis. Key strategies include:

  • Choice of Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) to reduce electrophilic aromatic substitution.

  • Reaction Conditions: Carrying out the reaction at lower temperatures can help to control the reactivity and favor alpha-bromination over ring substitution.

  • Solvent Selection: The choice of solvent can influence the reaction's selectivity. Protic solvents like methanol can sometimes favor the desired reaction pathway.[1]

  • Protection of the Amino Group: While more complex, protecting the amino group (e.g., through acetylation) before bromination and subsequent deprotection can effectively prevent ring bromination.

Q4: What conditions lead to the formation of the di-bromo side product?

The formation of 1-(4-Aminophenyl)-2,2-dibromoethanone is typically a result of using an excess of the brominating agent.[2] Careful control of the stoichiometry of the reactants is essential to prevent this over-reaction.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction temperature or time.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Adjust the stoichiometry of the brominating agent. - Optimize the reaction temperature and time based on literature procedures for similar substrates.[3]
Significant amount of 1-(4-Amino-3-bromophenyl)ethanone detected - The reaction conditions favor electrophilic aromatic substitution. - Use of a highly reactive brominating agent.- Switch to a milder brominating agent like N-bromosuccinimide (NBS). - Perform the reaction at a lower temperature. - Consider protecting the amino group prior to bromination.
Presence of 1-(4-Aminophenyl)-2,2-dibromoethanone in the product mixture - Excess of the brominating agent was used.- Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. - Add the brominating agent slowly to the reaction mixture to maintain a low concentration.
Multiple spots on TLC, indicating a complex mixture of products - Reaction conditions are too harsh, leading to multiple side reactions. - Impure starting materials.- Re-evaluate the reaction temperature, time, and choice of brominating agent. - Ensure the purity of the 4-aminoacetophenone and the brominating agent before starting the reaction.
Difficulty in isolating the pure product - Similar polarities of the desired product and side products.- Employ column chromatography for purification. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be effective. - Attempt recrystallization from a suitable solvent system. This can be determined by small-scale solubility tests.

Experimental Protocols

Selective Alpha-Bromination of 4-Aminoacetophenone

This protocol is designed to favor the formation of this compound while minimizing common side products.

Materials:

  • 4-Aminoacetophenone

  • N-Bromosuccinimide (NBS)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (1 equivalent) in methanol.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) to the stirred solution in portions over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction Pathway and Side Product Formation

Synthesis_Pathway A 4-Aminoacetophenone B This compound (Desired Product) A->B + Br+ C 1-(4-Amino-3-bromophenyl)ethanone (Ring Bromination) A->C + Br+ (Side Reaction) D 1-(4-Aminophenyl)-2,2-dibromoethanone (Di-bromination) B->D + Br+ (Over-bromination)

Caption: Synthesis pathway of this compound and its major side products.

Experimental Workflow

Experimental_Workflow start Start step1 Dissolve 4-Aminoacetophenone in Methanol start->step1 step2 Cool to 0°C step1->step2 step3 Add NBS in portions step2->step3 step4 Stir at Room Temperature (Monitor by TLC) step3->step4 step5 Work-up (Solvent removal, Extraction, Washes) step4->step5 step6 Purification (Column Chromatography) step5->step6 end Pure Product step6->end

Caption: A typical experimental workflow for the synthesis and purification.

References

Technical Support Center: Purification of 1-(4-Aminophenyl)-2-bromoethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 1-(4-Aminophenyl)-2-bromoethanone and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound is a dark, oily solid. What are the likely impurities?

A1: The dark coloration and impure physical state are common and can be attributed to several factors:

  • Dibrominated Byproducts: The synthesis of α-bromo ketones can sometimes lead to the formation of α,α-dibromo species, which can be difficult to remove.

  • Degradation: this compound is susceptible to degradation, especially in the presence of light, moisture, and acid.[1] The primary amino group can also react with the α-bromo ketone functionality of another molecule, leading to self-condensation or polymerization, particularly upon standing or heating.

  • Residual Bromine: Lingering traces of bromine from the synthesis can impart a yellow or brown color.

  • Starting Material: Incomplete conversion of the starting 4-aminoacetophenone will also result in a significant impurity.

Q2: I'm observing multiple spots on my TLC plate after synthesis. How can I identify the product and major impurities?

A2: Thin-Layer Chromatography (TLC) is a crucial first step in assessing your crude product and developing a purification strategy.

  • Spot Identification:

    • Product: this compound is more polar than the starting acetophenone due to the bromine atom but may be less polar than some highly polar degradation products.

    • Starting Material: Spot a small amount of your starting 4-aminoacetophenone on a separate lane for direct comparison.

    • Impurities: Any spots that are not the starting material or the expected product are likely byproducts or degradation products. Dibrominated compounds will likely have a similar polarity to the desired product, making separation challenging.

  • Visualization:

    • UV Light: The aromatic ring in the molecule allows for visualization under UV light (254 nm).[2]

    • Staining:

      • Potassium Permanganate (KMnO₄) stain: This will visualize any oxidizable functional groups.

      • Ninhydrin stain: This is useful for detecting the primary amino group, which will typically show up as a colored spot upon heating.[3]

      • 2,4-Dinitrophenylhydrazine (DNPH) stain: This specifically reacts with the ketone functional group, producing a yellow-to-red spot.[3]

Q3: My compound seems to be degrading during column chromatography on silica gel. What can I do to minimize this?

A3: The acidic nature of standard silica gel can promote the degradation of acid-sensitive compounds like this compound.

  • Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine, to neutralize the acidic sites.

  • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.

  • Dry Loading: To minimize contact time with the stationary phase, you can pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

Q4: I am having difficulty achieving good separation of my product from a close-running impurity during column chromatography. What adjustments can I make?

A4: Achieving good separation often requires careful optimization of the mobile phase.

  • Solvent System: The ideal mobile phase should provide a retention factor (Rf) of around 0.2-0.4 for your desired product on a TLC plate to ensure good separation on a column.

  • Gradient Elution: If you have impurities that are very close in polarity, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity. For example, you could start with 10% ethyl acetate in hexanes and slowly increase the concentration of ethyl acetate.

  • Alternative Solvents: If a standard ethyl acetate/hexane system is not effective, consider other solvent systems. Dichloromethane/methanol can be a good alternative for more polar compounds.

Q5: Recrystallization of my compound results in an oil instead of crystals. How can I resolve this "oiling out"?

A5: "Oiling out" is a common issue in recrystallization. Here are several strategies to promote crystal formation:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often favors oil formation.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Solvent Adjustment: "Oiling out" can occur if the compound is too soluble in the chosen solvent. Try adding a small amount of a "poor" solvent (an anti-solvent) to the solution to decrease the solubility of your compound. For example, if you are using ethanol, adding a small amount of water might help.

Data Presentation

Table 1: Suggested Recrystallization Solvent Systems for this compound Derivatives
Solvent SystemCompound TypeExpected PurityNotes
EthanolGeneral α-bromoacetophenones>95%A common choice for many related compounds.[4]
MethanolPhenacyl bromide>98%Effective for removing non-polar impurities.[1][5]
Dichloromethane / MethanolAromatic amines with halo-substituentsHighDichloromethane acts as the primary solvent, and methanol is added as an anti-solvent to induce crystallization. This system has been successfully used for 4-Amino-3-bromobenzoic acid.[6]
n-Hexaneα-bromoacetophenones>99%Useful for purifying products from non-polar impurities.[7]
Table 2: General Column Chromatography Mobile Phase Systems
Stationary PhaseMobile Phase System (by increasing polarity)Compound Polarity
Silica GelHexane / Ethyl AcetateNon-polar to moderately polar
Silica GelDichloromethane / MethanolModerately polar to polar
Neutral AluminaHexane / DichloromethaneNon-polar to moderately polar

Experimental Protocols

Protocol 1: Recrystallization using a Dichloromethane/Methanol Solvent System

This protocol is adapted from a procedure for the purification of the structurally related compound, 4-Amino-3-bromobenzoic acid, and may require optimization.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot dichloromethane.

  • Induce Crystallization: While the solution is still warm, add methanol dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of dichloromethane to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the "wet" slurry method with your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, pre-adsorb the compound onto a small amount of silica gel and load it as a dry powder.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect fractions in test tubes.

  • Monitoring: Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude Product (Dark, Oily Solid) tlc TLC Analysis (UV, Stains) crude->tlc Dissolve in solvent decision Assess Purity & Impurity Profile tlc->decision Visualize spots recryst Recrystallization decision->recryst High concentration of product column Column Chromatography decision->column Complex mixture or close-running impurities pure Pure Product recryst->pure Filter & Dry column->pure Combine fractions & Evaporate

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Recrystallization start Problem: Oiling Out during Recrystallization q1 Is the solution cooling too quickly? start->q1 a1 Allow to cool slowly to room temperature before using ice bath. q1->a1 Yes q2 Is the solution supersaturated? q1->q2 No end_node Successful Crystallization a1->end_node a2 Add a small amount of the 'good' solvent to the hot solution. q2->a2 Yes q3 Is crystallization failing to initiate? q2->q3 No a2->end_node a3 Scratch the flask with a glass rod or add a seed crystal. q3->a3 Yes a3->end_node

Caption: A decision tree for troubleshooting the "oiling out" phenomenon during recrystallization.

References

preventing byproduct formation in "1-(4-Aminophenyl)-2-bromoethanone" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Aminophenyl)-2-bromoethanone (also known as 4'-aminophenacyl bromide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent byproduct formation and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The primary side reactions stem from the bifunctional nature of the molecule, which contains both a nucleophilic primary amine and an electrophilic α-bromoketone. The most common side reactions are:

  • Self-condensation/N-alkylation: One molecule's amino group can react with the bromoacetyl group of another, leading to dimers or polymers.

  • Formation of 2-imino-2,3-dihydrothiazole isomer: In the Hantzsch thiazole synthesis, reaction with N-substituted thioureas under acidic conditions can lead to the formation of the undesired 2-imino isomer instead of the expected 2-aminothiazole.[1]

  • Hydrolysis: The bromo group can be hydrolyzed to a hydroxyl group if water is present in the reaction mixture.

Q2: How can I prevent the self-condensation of this compound?

A2: The most effective way to prevent self-condensation is to protect the primary amino group before carrying out the desired reaction. The acetyl group is a common and effective protecting group for anilines.

Q3: What are the key parameters to control in the Hantzsch thiazole synthesis to ensure the formation of the desired 2-aminothiazole product?

A3: To favor the formation of the 2-aminothiazole over the 2-imino isomer, it is crucial to control the reaction's pH. Neutral or slightly basic conditions generally yield the 2-aminothiazole product exclusively. Acidic conditions can promote the formation of the 2-imino isomer.[1]

Q4: How can I monitor the progress of my reaction and identify potential byproducts?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. To identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying compounds in the reaction mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and can be used to differentiate between isomers like 2-aminothiazoles and 2-iminothiazoles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Desired Product in Hantzsch Thiazole Synthesis

Probable Causes & Solutions

Probable CauseRecommended Solution
Incorrect Reaction pH: Acidic conditions are promoting the formation of the 2-imino-2,3-dihydrothiazole byproduct.[1]Maintain a neutral or slightly basic pH throughout the reaction. Use a non-acidic solvent and consider adding a non-nucleophilic base if necessary.
Self-Condensation of Starting Material: The unprotected amino group is reacting with the bromoacetyl group of other molecules.Protect the amino group of this compound as an acetamide before performing the thiazole synthesis.
Hydrolysis of Starting Material: Presence of water in the reaction is leading to the formation of 1-(4-Aminophenyl)-2-hydroxyethanone.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Probable Causes & Solutions

Probable CauseRecommended Solution
Formation of Regioisomers: In reactions with unsymmetrical thioureas, different isomers can form. In the Hantzsch synthesis, the 2-imino isomer can be a significant byproduct under acidic conditions.[1]Control the reaction pH to favor the desired regioisomer. For the Hantzsch synthesis, neutral conditions are preferred. Purify the product mixture using column chromatography.
Dimerization/Polymerization: Self-reaction of the starting material is occurring.Protect the amino group prior to the reaction.
Incomplete Reaction: Starting material is still present.Increase the reaction time or temperature, or consider using a catalyst if applicable. Monitor the reaction by TLC until the starting material is consumed.

Experimental Protocols

Protocol 1: Protection of the Amino Group of this compound

This protocol describes the acetylation of the primary amino group to prevent its participation in side reactions.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add pyridine to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-(2-bromoacetyl)phenyl)acetamide.

Protocol 2: Hantzsch Thiazole Synthesis with Protected this compound

This protocol outlines the synthesis of 2-amino-4-(4-acetamidophenyl)thiazole.

Materials:

  • N-(4-(2-bromoacetyl)phenyl)acetamide (from Protocol 1)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve N-(4-(2-bromoacetyl)phenyl)acetamide and thiourea in ethanol.

  • Add sodium bicarbonate to the mixture to maintain neutral to slightly basic conditions.

  • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Visualizations

Byproduct_Formation_Pathway A 1-(4-Aminophenyl)- 2-bromoethanone B Desired Product (e.g., Thiazole derivative) A->B Desired Reaction (e.g., Hantzsch Synthesis) C Self-Condensation (Dimer/Polymer) A->C Side Reaction 1 D Isomer Formation (e.g., 2-Iminothiazole) A->D Side Reaction 2 (under acidic conditions) E Hydrolysis Product A->E Side Reaction 3 (in presence of H2O)

Caption: Potential reaction pathways for this compound.

Troubleshooting_Logic Start Low Product Yield or Impure Product Q1 Check Reaction pH Start->Q1 A1_acidic Neutralize/Basify Reaction Mixture Q1->A1_acidic Acidic Q2 Evidence of Self-Condensation? Q1->Q2 Neutral/Basic A1_acidic->Q2 A2_yes Protect Amino Group Q2->A2_yes Yes Q3 Presence of Water? Q2->Q3 No A2_yes->Q3 A3_yes Use Anhydrous Conditions Q3->A3_yes Yes End Improved Yield/ Purity Q3->End No A3_yes->End

Caption: Troubleshooting workflow for optimizing reactions.

Experimental_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Main Reaction cluster_2 Step 3: Analysis & Purification P1 Protect Amino Group of Starting Material R1 Perform Desired Synthesis (e.g., Hantzsch Thiazole Synthesis) P1->R1 A1 Monitor by TLC R1->A1 A2 Analyze by LC-MS/NMR A1->A2 P2 Purify by Column Chromatography or Recrystallization A2->P2

Caption: General experimental workflow for byproduct prevention.

References

Technical Support Center: Stability and Degradation of 1-(4-Aminophenyl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of "1-(4-Aminophenyl)-2-bromoethanone" under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in acidic solutions?

A1: The stability of this compound in acidic media is primarily influenced by the pH of the solution, temperature, and the presence of nucleophiles. The molecule possesses two reactive centers: the α-bromo ketone and the aminophenyl group, both of which can be susceptible to acid-catalyzed reactions.

Q2: What is the expected degradation pathway for this compound under acidic conditions?

A2: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of α-haloketones and aromatic amines, a likely degradation pathway involves the hydrolysis of the α-bromo ketone. Under acidic conditions, the carbonyl oxygen can be protonated, making the α-carbon more susceptible to nucleophilic attack by water. This would lead to the formation of 1-(4-aminophenyl)-2-hydroxyethanone and hydrobromic acid. The amino group may also undergo protonation in acidic conditions, which could influence the overall reaction rate.

Q3: How does the amino group affect the degradation of the molecule?

A3: The amino group is a key modulator of the molecule's reactivity. In acidic solution, the amino group will be protonated to form an ammonium salt. This protonation withdraws electron density from the aromatic ring, which can influence the reactivity of the ketone. The protonated form is generally more stable against oxidation but the electron-withdrawing nature of the ammonium group might affect the rate of hydrolysis at the alpha-carbon.

Q4: Are there any recommended analytical techniques to monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[1] A reverse-phase HPLC method with UV detection would be suitable for separating the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation observed even in mild acidic conditions. The compound may be inherently unstable in acidic environments. The presence of trace metal ions could also catalyze degradation.Perform the study at a lower temperature. Ensure all glassware is thoroughly cleaned and consider using a chelating agent (e.g., EDTA) to sequester any metal ions.
Multiple unexpected peaks in the HPLC chromatogram. This could indicate complex degradation pathways, the presence of impurities in the starting material, or secondary degradation of primary products.Characterize the main degradation products using LC-MS. Perform a time-course study to understand the formation and disappearance of intermediates. Also, analyze a sample of the starting material to confirm its purity.
Poor mass balance in the stability study. Some degradation products may not be UV active at the detection wavelength, or they may be volatile. The parent compound or degradants might be adsorbing to the sample container.Use a diode array detector (DAD) or a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD). Use silanized glassware to minimize adsorption. Check for the possibility of volatile degradants by headspace GC-MS if suspected.
No degradation is observed under standard acidic stress conditions. The molecule is highly stable under the tested conditions.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., to 70°C), or prolong the exposure time.[3][4] However, be cautious of overly harsh conditions that may not be relevant to real-world degradation.

Experimental Protocols

Protocol for Acidic Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions, in line with ICH guidelines.[5]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10 mg of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. The choice of co-solvent should be based on the drug's solubility and should be inert under the stress conditions.[4]

  • Acidic Stress Conditions:

    • For a typical study, use 0.1 M hydrochloric acid (HCl).[3]

    • In a volumetric flask, add a known volume of the stock solution to an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a control sample by adding the same volume of stock solution to an equal volume of the organic solvent and water (without acid).

  • Incubation:

    • Incubate the stressed and control samples at a controlled temperature, for example, 50°C.[4]

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization and Analysis:

    • Before analysis, neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Summarize the quantitative results from the stability study in a clear and structured table.

Stress Condition Time (hours) Concentration of this compound (mg/mL) % Degradation Number of Degradation Products Area of Major Degradant Peak(s)
0.1 M HCl at 50°C00.5000-
20.4510115000
40.4020130000
80.3530245000, 5000
240.2550275000, 10000
Control at 50°C240.5000-

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) stress Prepare Stressed Sample (0.1 M HCl, 50°C) stock->stress control Prepare Control Sample (No Acid, 50°C) stock->control incubate Incubate Samples stress->incubate control->incubate sampling Withdraw Aliquots at 0, 2, 4, 8, 24h incubate->sampling neutralize Neutralize Aliquots sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the acidic forced degradation study.

Degradation_Pathway parent This compound intermediate Protonated Ketone Intermediate parent->intermediate + H+ product1 1-(4-Aminophenyl)-2-hydroxyethanone intermediate->product1 + H2O - H+ product2 Hydrobromic Acid (HBr) intermediate->product2

Caption: Plausible degradation pathway under acidic hydrolysis.

References

troubleshooting low yields in "1-(4-Aminophenyl)-2-bromoethanone" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-(4-Aminophenyl)-2-bromoethanone from 4-Aminoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in the α-bromination of 4-Aminoacetophenone?

Low yields are typically attributed to three main factors:

  • Formation of Side Products: The reaction conditions can lead to competing side reactions, primarily dibromination at the α-carbon and electrophilic bromination on the aromatic ring. The amino group on the phenyl ring is an activating group, making the ring susceptible to electrophilic attack.

  • Incomplete Reaction: The reaction may not go to completion due to suboptimal conditions, such as incorrect temperature, insufficient reaction time, or an inappropriate choice of brominating agent and solvent.

  • Product Decomposition/Hydrolysis: The target molecule, a phenacyl bromide, can be susceptible to hydrolysis, especially during aqueous workup procedures.[1] The presence of water can convert the product to 1-(4-aminophenyl)-2-hydroxyethanone.

Q2: I see multiple spots on my TLC analysis. What are the common side products?

The most common side products in this synthesis are:

  • 1-(4-Amino-3-bromophenyl)-2-bromoethanone: Resulting from electrophilic aromatic substitution (ring bromination). The activating nature of the amino group directs bromination to the ortho position.

  • 1-(4-Aminophenyl)-2,2-dibromoethanone: This occurs from over-bromination at the carbon adjacent to the carbonyl group.[1]

  • Unreacted 4-Aminoacetophenone: Indicates an incomplete reaction.

Q3: Which brominating agent is most effective for this synthesis?

Several brominating agents can be used, each with its own advantages and disadvantages. The choice can significantly impact yield and safety.

  • Pyridine Hydrobromide Perbromide (PHPB): Often shows high efficiency and better yields compared to other reagents under similar conditions.[2] It is a safer alternative to liquid bromine.

  • N-Bromosuccinimide (NBS): A widely used reagent for allylic and benzylic bromination.[1] Its effectiveness can be enhanced with a radical initiator (e.g., AIBN or benzoyl peroxide). However, the purity of NBS is critical; impurities can lead to ionic side reactions like ring bromination.[1] It can also have poor thermal stability in certain solvents.[2][3]

  • Copper(II) Bromide (CuBr₂): Offers high safety and good thermal stability but results in moderate yields and introduces heavy metal waste, which is a concern for green chemistry.[2][3]

  • Liquid Bromine (Br₂): While effective, it is highly toxic, corrosive, and can have low selectivity, leading to environmental and safety concerns.[2][4]

Q4: How can I optimize the reaction conditions to improve my yield?

Optimization of reaction parameters is crucial for maximizing yield and minimizing impurities.[5] Key parameters include:

  • Molar Ratio: A slight excess of the brominating agent is typically used. For example, a molar ratio of approximately 1.0:1.1 of the acetophenone derivative to the brominating agent has been shown to be effective.[2]

  • Temperature: The optimal temperature depends on the solvent and brominating agent. Reactions are often run at elevated temperatures (e.g., 90 °C) to ensure a reasonable reaction rate.[2] However, excessively high temperatures can promote side reactions.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum product formation before significant side products appear. A reaction time of around 3 hours is often a good starting point.[2][3]

  • Solvent: The choice of solvent can influence reaction outcomes. Anhydrous, non-polar solvents like carbon tetrachloride or greener alternatives such as 2-methyltetrahydrofuran are often used, especially with NBS, to favor the desired radical pathway.[1][6]

Troubleshooting Guide

This table summarizes common problems and recommended solutions.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low yield with significant starting material remaining. 1. Insufficient reaction time or temperature.[2] 2. Ineffective brominating agent.[2] 3. Inadequate radical initiation (if using NBS).[1]1. Increase reaction time and/or temperature gradually while monitoring via TLC/LC-MS. 2. Switch to a more efficient brominating agent like Pyridine Hydrobromide Perbromide.[2] 3. Ensure an adequate amount of a radical initiator (e.g., AIBN, BPO) is used and that the reaction is properly initiated (heat or UV light).[1]
Multiple products observed, including potential ring bromination. 1. Use of a harsh brominating agent (e.g., Br₂).[2] 2. Impure NBS containing excess HBr or Br₂.[1] 3. Polar or protic solvent promoting ionic pathways.1. Use a milder, more selective agent like NBS or PHPB.[2] 2. Use freshly recrystallized NBS.[1] 3. Switch to a non-polar, aprotic solvent (e.g., CCl₄) and ensure anhydrous conditions.[1]
Product appears to have decomposed or hydrolyzed upon workup. Presence of water during the reaction or during the aqueous workup, leading to the hydrolysis of the benzylic bromide.[1]1. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen).[1] 2. During workup, minimize contact time with water. Wash with brine and dry the organic layer thoroughly with an agent like MgSO₄ or Na₂SO₄.[1][7]
Formation of dibrominated side product. Excessive amount of brominating agent used.Use a controlled molar ratio of substrate to brominating agent (e.g., 1.0:1.1).[2] Add the brominating agent slowly or portion-wise to maintain a low concentration.

Data Summary

Comparison of Brominating Agents

The following table, adapted from studies on similar acetophenone derivatives, illustrates the effect of the brominating agent on product yield.

Brominating AgentTypical YieldNotes
Pyridine Hydrobromide Perbromide~85%Highest efficiency in comparative studies.[2]
Copper(II) Bromide~60%Moderate yield, but introduces heavy metal waste.[2]
N-Bromosuccinimide (NBS)Variable (Low to Good)Poor performance in some setups without proper initiation; highly dependent on purity.[1][2]
Liquid Bromine (Br₂)VariableLow selectivity, high toxicity, and safety concerns.[2]

Yields are based on the bromination of 4-chloroacetophenone under specific optimal conditions and serve as a general guide.[2]

Experimental Protocols

General Protocol for α-Bromination using Pyridine Hydrobromide Perbromide

This protocol is a generalized procedure based on effective methods for similar substrates.[2]

Materials:

  • 4-Aminoacetophenone

  • Pyridine Hydrobromide Perbromide (PHPB)

  • Glacial Acetic Acid (or another suitable solvent)

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Aminoacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Pyridine Hydrobromide Perbromide (1.1 eq) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and stir for 2-4 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification start Dissolve 4-Aminoacetophenone in Solvent add_reagent Add Brominating Agent (e.g., PHPB) start->add_reagent react Heat and Stir (e.g., 90°C, 3h) add_reagent->react monitor Monitor via TLC/LC-MS react->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify via Recrystallization or Chromatography dry->purify end_node Pure 1-(4-Aminophenyl)- 2-bromoethanone purify->end_node

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Flow

G start Low Yield Observed check_tlc Analyze Crude Product (TLC, LC-MS, NMR) start->check_tlc multi_spots Multiple Spots/ Side Products Present check_tlc->multi_spots Is the product mixture complex? only_sm Mainly Starting Material Remains multi_spots->only_sm No sol_multi Optimize Selectivity: - Use milder reagent (NBS/PHPB) - Check NBS purity - Use anhydrous/non-polar solvent multi_spots->sol_multi Yes sol_sm Optimize Conversion: - Increase reaction time/temp - Use more effective reagent - Add radical initiator (for NBS) only_sm->sol_sm Yes

Caption: Decision tree for troubleshooting low reaction yields.

Reaction vs. Side Reaction Pathways

G cluster_main Desired Pathway cluster_side Side Reactions SM 4-Aminoacetophenone Product 1-(4-Aminophenyl)- 2-bromoethanone SM->Product α-Bromination (Radical Pathway) Side2 Ring Brominated Product SM->Side2 Electrophilic Aromatic Substitution (Ionic Pathway) Side1 Dibrominated Product Product->Side1 Over-bromination

Caption: Competing reaction pathways in the bromination of 4-Aminoacetophenone.

References

effect of solvent on the reactivity of "1-(4-Aminophenyl)-2-bromoethanone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of "1-(4-Aminophenyl)-2-bromoethanone" in various chemical reactions. The reactivity of this compound is significantly influenced by the choice of solvent, and this guide aims to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of "this compound"?

A1: While specific solubility data for "this compound" is not extensively documented, its structural analogue, 1-(4-aminophenyl)ethanone, is generally soluble in polar aprotic solvents such as acetone and chloroform, and in polar protic solvents like ethanol. It exhibits low solubility in water. It is reasonable to expect similar solubility behavior for "this compound".

Q2: How does the choice of solvent affect the stability of "this compound"?

A2: "this compound" is an α-haloketone, which can be susceptible to decomposition or side reactions, particularly in the presence of strong bases or nucleophiles. In protic solvents, solvolysis can occur, where the solvent molecule acts as a nucleophile, displacing the bromide. This is generally slower than reactions with stronger nucleophiles. In aprotic solvents, the compound is typically more stable, but care must be taken to exclude moisture and other nucleophilic impurities.

Q3: Can "this compound" undergo self-reaction?

A3: Yes, under basic conditions, intermolecular N-alkylation can occur where the amino group of one molecule attacks the α-carbon of another, leading to dimerization or polymerization. The choice of a suitable solvent and base, as well as control of reaction temperature and concentration, is crucial to minimize this side reaction.

Troubleshooting Guides

Guide 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a common reaction involving α-haloketones like "this compound" and a thioamide (e.g., thiourea) to form a thiazole ring.

Issue 1: Low Yield of the Desired 2-Amino-4-(4-aminophenyl)thiazole.

  • Possible Cause: Incomplete reaction or formation of side products.

  • Troubleshooting Steps:

    • Solvent Choice: The reaction is typically carried out in polar protic solvents like ethanol or methanol.[1] These solvents are effective at solvating the ionic intermediates. If yields are low, consider switching to a higher-boiling alcohol like isopropanol to allow for higher reaction temperatures. In some cases, a polar aprotic solvent like DMF can be used, which may accelerate the initial SN2 reaction.

    • Reaction Temperature: Ensure the reaction is heated sufficiently. Refluxing in ethanol is a common condition.

    • Stoichiometry: A slight excess of the thioamide is often used to ensure complete consumption of the α-bromo ketone.[1]

    • Work-up Procedure: The thiazole product is often basic and may require neutralization of the reaction mixture (e.g., with sodium carbonate solution) to precipitate the free base.[1]

Issue 2: Formation of Impurities that are Difficult to Separate.

  • Possible Cause: Side reactions such as hydrolysis of the bromo-group or intermolecular reactions.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the solvent is dry, especially when using aprotic solvents, to prevent hydrolysis of the starting material to 1-(4-aminophenyl)-2-hydroxyethanone.

    • Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times which can lead to decomposition or side product formation.

    • Purification Strategy: The product, being an amine, can be purified by column chromatography on silica gel, often using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking. Recrystallization from a suitable solvent like ethanol is also a common purification method.

Guide 2: N-Alkylation of Heterocycles

"this compound" is a versatile alkylating agent for nitrogen-containing heterocycles.

Issue 1: Low Yield of the N-Alkylated Product.

  • Possible Cause: Poor nucleophilicity of the heterocycle, steric hindrance, or competing side reactions.

  • Troubleshooting Steps:

    • Solvent Selection: The choice between a polar protic and a polar aprotic solvent is critical.

      • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions. They solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[2][3][4]

      • Polar protic solvents (e.g., ethanol, methanol) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[2][3][4]

    • Base Selection: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DBU) should be used to deprotonate the heterocycle without competing in the alkylation reaction.

    • Temperature: Increasing the temperature can improve the reaction rate, but may also promote side reactions. Optimization is key.

Issue 2: O-Alkylation vs. N-Alkylation in Ambident Nucleophiles.

  • Possible Cause: Some heterocyclic systems (e.g., those containing amide or lactam functionalities) can undergo alkylation at either nitrogen or oxygen.

  • Troubleshooting Steps:

    • Solvent Polarity: The solvent can influence the site of alkylation. Polar protic solvents tend to favor N-alkylation as they can hydrogen bond with the oxygen atom, making it less nucleophilic. In contrast, polar aprotic solvents may favor O-alkylation.

    • Counter-ion: The nature of the cation from the base can also play a role through coordination effects.

Data Presentation

Table 1: Qualitative Effect of Solvent on Common Reactions of this compound

Reaction TypeSolvent ClassRecommended SolventsRationale & Potential Issues
Hantzsch Thiazole Synthesis Polar ProticEthanol, MethanolGood for solvating ionic intermediates. Higher temperatures may be needed for less reactive substrates.
Polar AproticDMFCan accelerate the initial SN2 step. Must be anhydrous to prevent hydrolysis.
N-Alkylation (SN2) Polar AproticAcetonitrile, DMF, DMSOEnhances the nucleophilicity of the amine, leading to faster reaction rates.[2][3][4] Prone to issues with moisture.
Polar ProticEthanol, IsopropanolCan lead to slower reactions due to solvation of the nucleophile.[2][3][4] May favor N-alkylation in ambident nucleophiles.
Reactions with Strong Bases Aprotic (Non-polar or Polar)THF, Diethyl EtherMinimizes solvolysis and other solvent-mediated side reactions.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-(4-aminophenyl)thiazole

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (sufficient to dissolve reactants upon heating)

  • Saturated aqueous sodium carbonate solution

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and thiourea.

  • Add ethanol and stir the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly add saturated aqueous sodium carbonate solution to the reaction mixture with stirring until the pH is basic (pH ~8-9).

  • A precipitate should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from ethanol.

Mandatory Visualization

Experimental_Workflow_Hantzsch_Synthesis cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification reactants 1. Combine Reactants: - this compound - Thiourea - Ethanol reflux 2. Heat to Reflux (2-4 hours) reactants->reflux Stir cool 3. Cool to RT reflux->cool basify 4. Add Na₂CO₃ (aq) to pH 8-9 cool->basify precipitate 5. Precipitate in Ice Bath basify->precipitate filter 6. Vacuum Filtration precipitate->filter wash 7. Wash with H₂O filter->wash dry 8. Dry Product wash->dry recrystallize 9. Recrystallize (Optional) dry->recrystallize

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-(4-aminophenyl)thiazole.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield? cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Poor Work-up start->cause3 sol1a Optimize Solvent: - Higher boiling point (e.g., isopropanol) - Switch to aprotic (e.g., DMF) cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Adjust Stoichiometry cause1->sol1c sol2a Use Anhydrous Solvent cause2->sol2a sol2b Monitor with TLC cause2->sol2b sol3a Ensure Proper pH for Precipitation cause3->sol3a sol3b Optimize Purification Method cause3->sol3b

References

Technical Support Center: Purity Enhancement of 1-(4-Aminophenyl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on strategies to improve the purity of 1-(4-Aminophenyl)-2-bromoethanone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Q1: My final product is a brownish or yellowish solid. How can I remove the color impurities?

A1: The coloration is likely due to impurities formed during the reaction or degradation. The primary methods to remove these are recrystallization and column chromatography. Activated carbon treatment during recrystallization can also be effective in removing colored impurities. It is crucial to handle the compound with care, as amino-substituted phenacyl bromides can be light and air-sensitive, leading to discoloration.

Q2: After bromination of 4-aminoacetophenone, my crude product shows multiple spots on the TLC plate. What are the likely impurities?

A2: The common impurities in the synthesis of this compound include:

  • Unreacted 4-aminoacetophenone: The starting material may not have fully reacted.

  • Dibrominated product (1-(4-Aminophenyl)-2,2-dibromoethanone): Over-bromination can lead to the formation of a dibrominated species.

  • Ring-brominated products: The amino group is an activating group, which can lead to electrophilic substitution on the aromatic ring, although this is less common for the bromination of the acetyl group.

  • Polymeric materials: Self-condensation or polymerization of the product can occur, especially under basic conditions or upon prolonged heating.

Q3: I'm having trouble getting my compound to crystallize during recrystallization. It's "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors:

  • High impurity level: A significant amount of impurities can depress the melting point of your compound.

  • Inappropriate solvent: The solvent may be too good a solvent for your compound, even at low temperatures.

  • Cooling too quickly: Rapid cooling can prevent the formation of a crystal lattice.

Solutions:

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate your solvent system: You may need to use a different solvent or a solvent mixture. For instance, if you are using a very polar solvent, try adding a less polar co-solvent. A common and effective system for compounds like this is a mixture of ethanol and water.

Q4: How can I be sure my purified product is clean?

A4: Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): This will confirm the structure of your compound and help identify any remaining impurities.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

    • Infrared (IR) Spectroscopy: This can confirm the presence of the key functional groups (amine, ketone).

Frequently Asked Questions (FAQs)

Q1: What is the best storage condition for this compound?

A1: Due to its potential sensitivity to light, air, and heat, it is recommended to store the compound in a tightly sealed, amber-colored vial in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).

Q2: Can I use acid-base extraction to purify this compound?

A2: Yes, acid-base extraction can be a useful technique to separate the basic desired product from non-basic impurities. The amino group can be protonated with a dilute acid (e.g., 1M HCl) to make it water-soluble. The aqueous layer can then be washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaHCO₃ or a dilute NaOH solution) to deprotonate the amine and precipitate the product, which can then be extracted into an organic solvent. However, be cautious as the α-bromo ketone functionality can be susceptible to hydrolysis under strongly basic conditions.

Q3: What are the safety precautions I should take when handling this compound?

A3: this compound is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline. The optimal solvent and conditions should be determined empirically on a small scale first.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture.

  • Once the solid is dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate

  • Hexane

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

  • Load the Sample: Carefully add the dried sample-silica gel mixture to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 10% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexane) to elute the desired compound.

  • Monitor the Separation: Collect fractions and monitor the separation using TLC. The desired product, being more polar than the starting material but potentially less polar than some byproducts, should elute as a single spot.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Illustrative TLC Data for Purification of this compound

CompoundEluent System (Ethyl Acetate:Hexane)Rf Value (Approximate)
4-Aminoacetophenone (Starting Material)1:40.25
This compound 1:4 0.40
Dibrominated Impurity1:40.55

Note: Rf values are illustrative and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Comparison of Purification Strategies (Illustrative Data)

Purification MethodPurity before (%)Purity after (%)Yield (%)
Recrystallization (Ethanol/Water)8595-9770-80
Column Chromatography (Silica Gel)85>9850-65

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 4-Aminoacetophenone reaction Bromination start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 tlc TLC recrystallization->tlc column_chromatography->tlc pure_product Pure 1-(4-Aminophenyl)- 2-bromoethanone tlc->pure_product If pure nmr NMR ms MS mp Melting Point pure_product->nmr pure_product->ms pure_product->mp

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product insoluble Insoluble? start->insoluble oiling_out Oiling Out? slow_cool Cool Slowly oiling_out->slow_cool Yes poor_separation Poor Separation? oiling_out->poor_separation No insoluble->oiling_out No more_solvent Add More Solvent insoluble->more_solvent Yes seed_crystal Add Seed Crystal slow_cool->seed_crystal change_solvent Change Solvent seed_crystal->change_solvent different_solvent Try Different Solvent more_solvent->different_solvent Still Insoluble adjust_eluent Adjust Eluent Polarity poor_separation->adjust_eluent Yes check_loading Check Sample Loading adjust_eluent->check_loading

Caption: Troubleshooting logic for the purification of this compound.

dealing with polymerization of "1-(4-Aminophenyl)-2-bromoethanone"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(4-Aminophenyl)-2-bromoethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, storage, and use of this versatile but reactive compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly its tendency to polymerize.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its common applications?

A1: this compound, also known as 4-aminophenacyl bromide, is an aromatic α-haloketone. Its chemical structure features a benzene ring substituted with an amino group and a bromoacetyl group. This bifunctional nature, possessing both a nucleophilic amino group and an electrophilic α-bromo ketone, makes it a valuable building block in organic synthesis. It is commonly used as a precursor for the synthesis of various heterocyclic compounds, including indoles and other nitrogen-containing ring systems of pharmaceutical interest.

Q2: Why does my "this compound" sample appear discolored or have a different consistency than expected?

A2: Discoloration (often appearing as a yellowish or brownish tint) and changes in consistency, such as clumping or the formation of a solid mass, are common indicators of product degradation and polymerization. This is primarily due to the compound's inherent reactivity, where the amino group of one molecule can react with the α-bromo ketone of another in a self-condensation reaction.

Q3: What is the primary cause of polymerization of "this compound"?

A3: The primary cause of polymerization is a self-condensation reaction. The nucleophilic aromatic amino group (-NH₂) of one molecule attacks the electrophilic α-carbon (the carbon bonded to the bromine atom) of another molecule. This results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, leading to dimers, oligomers, and ultimately, a polymeric material.

Diagram of the Polymerization Mechanism:

polymerization_mechanism cluster_monomer1 Monomer 1 cluster_monomer2 Monomer 2 cluster_dimer Dimer Formation cluster_polymer Polymerization M1 This compound (Nucleophile) Dimer Dimer + HBr M1->Dimer Nucleophilic Attack (Amino Group) M2 This compound (Electrophile) M2->Dimer Electrophilic Center (α-Carbon) Polymer Polymer Dimer->Polymer Further Reaction

Caption: Self-condensation leading to polymerization.

Troubleshooting Guides

Issue 1: Polymerization During Storage

Symptoms:

  • The solid reagent has formed clumps or a solid mass.

  • The color of the reagent has changed from off-white/light yellow to a darker yellow or brown.

  • The material is poorly soluble in solvents where it should be soluble.

Root Causes:

  • Improper storage temperature.

  • Exposure to moisture or air.

  • Prolonged storage.

Solutions:

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C.[1]Reduces the rate of self-condensation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and reactions with atmospheric moisture.
Container Use a tightly sealed, opaque container.Protects from light and moisture ingress.
Stabilizer For long-term storage, consider adding a small amount of a stabilizer. A patent for similar α-haloketones suggests that the addition of a very small amount of water (0.1-0.5% by weight) can inhibit decomposition and polymerization. However, this should be experimentally validated for your specific application.Water may act by protonating the amino group, reducing its nucleophilicity.
Issue 2: Polymerization During a Reaction

Symptoms:

  • Formation of an insoluble precipitate during the reaction.

  • Low yield of the desired product and a significant amount of baseline material in TLC or LC-MS analysis.

  • The reaction mixture becomes viscous or solidifies.

Root Causes:

  • High reaction temperatures.

  • Prolonged reaction times.

  • Basic reaction conditions that enhance the nucleophilicity of the amino group.

  • Presence of catalysts that can promote self-condensation.

Solutions & Experimental Protocols:

Workflow for Minimizing Polymerization in Reactions:

reaction_workflow Start Start Reaction Setup Temp Maintain Low Temperature (e.g., 0°C to RT) Start->Temp Inert Use Inert Atmosphere (Ar or N2) Start->Inert Solvent Choose Anhydrous, Aprotic Solvent Start->Solvent Reagent Add this compound Slowly to the Reaction Mixture Solvent->Reagent Monitor Monitor Reaction Progress Closely (TLC, LC-MS) Reagent->Monitor Workup Prompt Work-up Upon Completion Monitor->Workup

Caption: Recommended experimental workflow.

Detailed Methodologies:

  • Control of Reaction Temperature:

    • Initiate reactions at a low temperature (e.g., 0°C) and allow them to slowly warm to room temperature if necessary. Avoid heating unless required for the specific transformation and validated to not cause significant polymerization.

  • Use of Protecting Groups:

    • If the amino group is not the desired reactive site, protect it before performing the reaction. A common protecting group for anilines is the acetyl group.

    • Protocol for N-Acetylation:

      • Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Cool the solution to 0°C.

      • Add a base, such as triethylamine or pyridine (1.2 equivalents).

      • Slowly add acetic anhydride (1.1 equivalents) dropwise.

      • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

      • Upon completion, perform an aqueous work-up to remove excess reagents and the base.

      • The resulting N-[4-(2-bromoacetyl)phenyl]acetamide is generally more stable and less prone to polymerization.

  • pH Control:

    • If the reaction can be performed under acidic conditions, protonation of the amino group will significantly reduce its nucleophilicity and inhibit self-condensation. The use of a non-nucleophilic acid like p-toluenesulfonic acid or a mild Lewis acid might be beneficial, depending on the specific reaction.

  • Use of Inhibitors:

    • For reactions that may generate radicals, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone could be beneficial. However, for the ionic self-condensation of this compound, their effectiveness may be limited.

Quantitative Data Summary (General Stability):

ConditionImpact on StabilityRecommendation
Elevated Temperature Decreases stability significantlyMaintain at or below room temperature whenever possible.
Basic pH Decreases stabilityAvoid basic conditions unless the amino group is protected.
Acidic pH Increases stability (protonation of amine)Favorable for reactions not involving the amino group.
Exposure to Light May promote degradationStore and handle in opaque or amber containers.
Presence of Nucleophiles Decreases stabilityUse in reactions where the desired nucleophile is significantly more reactive than the compound's own amino group.

By understanding the inherent reactivity of "this compound" and implementing these handling, storage, and experimental strategies, researchers can significantly mitigate the challenges associated with its polymerization and achieve more reliable and reproducible results in their synthetic endeavors.

References

removal of unreacted "1-(4-Aminophenyl)-2-bromoethanone" from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Aminophenyl)-2-bromoethanone. Our goal is to address common challenges encountered during the removal of unreacted starting material from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound from a reaction mixture?

A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. The compound is a solid at room temperature and is soluble in many common organic solvents but has low solubility in water.

Q3: What are common impurities I might encounter after the synthesis of this compound?

A3: Common impurities include unreacted starting material (4-aminoacetophenone), dibrominated byproducts, and potentially hydrolysis products if the reaction or workup is performed under non-anhydrous or harsh pH conditions.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, this compound is an α-bromo ketone, a class of compounds known to be lachrymators (tear-inducing agents) and skin irritants. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

PropertyValueReference
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
Appearance Solid[1]
Boiling Point 344.4 °C at 760 mmHg
Density 1.569 g/cm³
Solubility Soluble in ethanol, acetone, and chloroform; low solubility in water.

Experimental Protocols

Recrystallization Protocol

Recrystallization is an effective technique for purifying crystalline solids. The choice of solvent is critical for successful recrystallization.

Materials:

  • Crude this compound

  • Methanol (or other suitable solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent. A good solvent will dissolve the crude product when hot but not at room temperature. Methanol is a good starting point for phenacyl bromide derivatives.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to promote dissolution. If the solid does not completely dissolve, add small portions of the hot solvent until a clear, saturated solution is obtained. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surface.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Column Chromatography Protocol

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (or amine-functionalized silica)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Stationary Phase Selection: For compounds containing an amino group, standard silica gel can sometimes cause streaking or poor separation. In such cases, using amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve the separation.[3]

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good eluent will provide a clear separation between this compound and its impurities, with the product having an Rf value of approximately 0.3-0.4. A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Difficulty dissolving the crude product during recrystallization - Insufficient solvent.- Inappropriate solvent choice.- Presence of insoluble impurities.- Add more hot solvent in small increments.- Perform solubility tests to find a more suitable solvent.- If a significant portion has dissolved, perform a hot filtration to remove insoluble material.
No crystals form upon cooling after recrystallization - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Product "oils out" during recrystallization - The boiling point of the solvent is too high.- High concentration of impurities.- Reheat to dissolve the oil, add more of the "good" solvent, and cool slowly.- Consider a different solvent system with a lower boiling point.- A preliminary purification by column chromatography may be necessary.
Poor separation or streaking on the column (silica gel) - The amino group is interacting with the acidic silica gel.- Switch to an amine-functionalized silica column.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[3]
Co-elution of the product with starting material or dibrominated impurity - The polarity of the eluent is not optimal.- Adjust the eluent polarity. For better separation of closely related compounds, a less polar solvent system (e.g., higher percentage of hexane) may be required.- Consider using a different stationary phase, such as a phenyl-functionalized silica, which can offer different selectivity for aromatic compounds.
Product decomposition on the column - this compound may be unstable on silica gel over long periods.- Use a less acidic stationary phase like alumina.- Perform the chromatography as quickly as possible.

Mandatory Visualization

PurificationWorkflow start Crude Reaction Mixture TLC_analysis TLC Analysis of Crude start->TLC_analysis recrystallization Recrystallization TLC_analysis->recrystallization Simple impurity profile column_chromatography Column Chromatography TLC_analysis->column_chromatography Complex impurity profile or close Rf values recrystallization->column_chromatography Oiling out or low purity pure_product Pure this compound recrystallization->pure_product Successful crystallization waste Impurities recrystallization->waste column_chromatography->pure_product Successful separation column_chromatography->waste

Caption: Workflow for selecting a purification method.

References

Validation & Comparative

A Comparative Guide to the Validation of "1-(4-Aminophenyl)-2-bromoethanone" Reaction Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of "1-(4-Aminophenyl)-2-bromoethanone," a key intermediate in the manufacturing of various pharmaceuticals, requires rigorous analytical validation to ensure the purity, consistency, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and quantitative accuracy. This guide provides an objective comparison of HPLC with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC)—for the validation of "this compound" reaction products, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the nature of the analyte and the desired level of sensitivity and selectivity.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based identification.Separation based on differential migration of components on a solid stationary phase under the influence of a liquid mobile phase.
Applicability Ideal for non-volatile and thermally labile compounds like "this compound".Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.Primarily used for qualitative or semi-quantitative analysis, such as reaction monitoring.
Specificity High, especially with selective detectors like Diode Array Detectors (DAD).Very high, provides structural information for impurity identification.Low to moderate, risk of overlapping spots for compounds with similar polarities.
Sensitivity High (typically ng/mL range).Very high (typically pg/mL to ng/mL range).Low (typically µg range).
Quantitation Excellent, highly accurate and precise.Good, but can be affected by matrix effects and derivatization efficiency.Semi-quantitative at best.
Analysis Time Typically 10-30 minutes per sample.Typically 20-40 minutes per sample.Rapid, multiple samples can be run simultaneously.
Cost Moderate to high instrument and solvent cost.High instrument cost, lower solvent cost.Low cost.

Recommended Analytical Approach: High-Performance Liquid Chromatography (HPLC)

For the routine quality control and validation of "this compound" reaction products, a stability-indicating Reversed-Phase HPLC (RP-HPLC) method is highly recommended. This method can effectively separate the main compound from starting materials, by-products, and degradation products.

Experimental Protocol: RP-HPLC Method

A robust RP-HPLC method for the analysis of α-bromoacetophenone derivatives can be established as follows:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing an acidic modifier like 0.1% trifluoroacetic acid or phosphoric acid). A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Validation Data (Exemplary)

The following table summarizes typical performance characteristics for a validated HPLC method for a compound structurally similar to "this compound".

Validation ParameterTypical Performance
Retention Time ~5-10 minutes
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL

Alternative and Complementary Analytical Methods

While HPLC is the primary recommended technique, GC-MS and TLC serve valuable complementary roles in the comprehensive validation of "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of unknown impurities due to its high sensitivity and the structural information provided by the mass spectrometer. A validated GC-MS method for the related compound 2'-aminoacetophenone provides a good starting point for method development.[1]

  • Column: A fused silica capillary column suitable for polar compounds (e.g., CP-WAX 52 CB, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Injector Temperature: 250 °C (Splitless mode).

  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 220°C at 10°C/min.[1]

  • Mass Spectrometer: Electron Impact (EI) ionization with a scan range of m/z 40-400.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of the synthesis of "this compound". It allows for a quick assessment of the presence of starting materials and the formation of the product.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar solvent and a moderately polar solvent, such as hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The optimal ratio should be determined experimentally to achieve good separation (Rf value of the product around 0.3-0.5).

  • Visualization: The spots can be visualized under UV light (254 nm). Additionally, staining with a solution of p-anisaldehyde or vanillin can be used for compounds that are not UV-active.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the validation process.

Experimental Workflow for Product Validation cluster_synthesis Synthesis cluster_validation Product Validation start Reaction of 4-Aminoacetophenone reaction_monitoring Reaction Monitoring (TLC) start->reaction_monitoring workup Reaction Work-up & Crude Product Isolation reaction_monitoring->workup hplc_analysis Purity & Assay by HPLC workup->hplc_analysis impurity_id Impurity Identification (GC-MS/LC-MS) workup->impurity_id final_product Final Product Specification hplc_analysis->final_product impurity_id->final_product

Caption: Experimental workflow for the synthesis and validation of "this compound".

Logical Relationship of HPLC Method Validation Parameters Specificity Specificity Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity Linearity & Range Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD Limit of Detection (LOD) LOD->Validated_Method LOQ Limit of Quantitation (LOQ) LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelation of key parameters in HPLC method validation.

References

A Comparative Spectroscopic Analysis of 1-(4-Aminophenyl)-2-bromoethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed spectroscopic comparison of the synthetic compound "1-(4-Aminophenyl)-2-bromoethanone" and its structurally related analogs: "4-aminoacetophenone," "2-bromo-1-(4-chlorophenyl)ethanone," and "2-bromo-1-(4-methoxyphenyl)ethanone." This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, characterization, and understanding of structure-spectra correlations.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the parent compound and its analogs. All NMR data were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
CompoundAromatic Protons (δ, ppm)-CH₂Br Protons (δ, ppm)Other Protons (δ, ppm)
This compound 7.85 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H)4.35 (s, 2H)4.15 (br s, 2H, -NH₂)
4-Aminoacetophenone 7.80 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.7 Hz, 2H)-4.10 (br s, 2H, -NH₂), 2.50 (s, 3H, -CH₃)
2-bromo-1-(4-chlorophenyl)ethanone 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H)[1]4.42 (s, 2H)[1]-
2-bromo-1-(4-methoxyphenyl)ethanone 7.98 (d, J = 8.8 Hz, 2H), 6.97 (d, J = 8.8 Hz, 2H)[1]4.41 (s, 2H)[1]3.89 (s, 3H, -OCH₃)[1]
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)-CH₂Br Carbon (δ, ppm)Other Carbons (δ, ppm)
This compound 190.5151.0, 131.5, 128.0, 114.031.0-
4-Aminoacetophenone 196.5150.8, 130.8, 129.5, 113.8-26.2 (-CH₃)
2-bromo-1-(4-chlorophenyl)ethanone 190.2[1]140.5, 132.2, 130.3, 129.2[1]30.4[1]-
2-bromo-1-(4-methoxyphenyl)ethanone 189.9[1]164.1, 131.9, 126.8, 114.0[1]30.7[1]55.6 (-OCH₃)[1]
Table 3: Infrared (IR) Spectroscopy Data
CompoundC=O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
This compound ~1670~590~3400 & ~3300 (N-H stretch), ~1600 (aromatic C=C)
4-Aminoacetophenone ~1675-~3450 & ~3350 (N-H stretch), ~1605 (aromatic C=C)
2-bromo-1-(4-chlorophenyl)ethanone ~1688~595~1588 (aromatic C=C), ~825 (C-Cl stretch)
2-bromo-1-(4-methoxyphenyl)ethanone ~1685~590~1600 (aromatic C=C), ~1260 (C-O stretch)
Table 4: Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 213/215134, 120, 92
4-Aminoacetophenone 135120, 92, 65
2-bromo-1-(4-chlorophenyl)ethanone 232/234/236153/155, 139/141, 111
2-bromo-1-(4-methoxyphenyl)ethanone 228/230135, 107, 77

Experimental Protocols

The data presented in this guide were obtained using the following standard experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Tetramethylsilane (TMS) was used as an internal standard. The solution was then transferred to a 5 mm NMR tube.[2]

  • ¹H NMR Spectroscopy : Spectra were acquired on a 400 MHz spectrometer.

  • ¹³C NMR Spectroscopy : Spectra were acquired on a 100 MHz spectrometer using a standard proton-decoupled pulse program.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition : The FTIR spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Ionization : Electron Ionization (EI) at 70 eV was used.

  • Analysis : The mass-to-charge (m/z) ratio of the molecular ion and fragment ions was determined.

Workflow for Spectroscopic Comparison

The logical process for the spectroscopic comparison of "this compound" and its analogs is outlined in the following diagram.

Spectroscopic_Comparison_Workflow Start Compound Synthesis / Acquisition Compound This compound Start->Compound Analogs Analogs (4-aminoacetophenone, etc.) Start->Analogs Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Compound->Spectroscopy Analogs->Spectroscopy DataCollection Data Collection and Processing Spectroscopy->DataCollection Comparison Comparative Data Analysis DataCollection->Comparison Interpretation Structure-Spectra Correlation Comparison->Interpretation Report Publish Comparison Guide Interpretation->Report

Caption: Spectroscopic comparison workflow.

References

Comparative Reactivity Analysis: 1-(4-Aminophenyl)-2-bromoethanone vs. 1-(4-Aminophenyl)-2-chloroethanone in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reactivity of two key synthetic intermediates, 1-(4-Aminophenyl)-2-bromoethanone and its chloro-analog, 1-(4-Aminophenyl)-2-chloroethanone. The enhanced reactivity of α-haloketones in nucleophilic substitution reactions is a cornerstone of heterocyclic synthesis and drug discovery. Understanding the relative reactivity of these bromo and chloro derivatives is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes.

Executive Summary

In nucleophilic substitution reactions, This compound is significantly more reactive than 1-(4-Aminophenyl)-2-chloroethanone . This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond is more easily cleaved during the transition state of an SN2 reaction, leading to faster reaction rates. While direct comparative kinetic data for these specific molecules is sparse in publicly available literature, this principle is well-established for α-haloketones. This guide presents a qualitative and semi-quantitative comparison based on established chemical principles and data from analogous systems, alongside detailed experimental protocols for a direct comparative analysis.

Theoretical Background: The Role of the Halogen in α-Haloketone Reactivity

The reactivity of α-haloketones in SN2 reactions is governed by several factors, with the nature of the halogen playing a pivotal role. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F. This trend is inversely correlated with the bond strength of the carbon-halogen bond and the basicity of the leaving group. A weaker carbon-halogen bond requires less energy to break, and a less basic leaving group is more stable in solution, both of which contribute to a lower activation energy for the reaction.

The presence of the adjacent carbonyl group in α-haloketones enhances the electrophilicity of the α-carbon through an inductive effect, making it more susceptible to nucleophilic attack.

Quantitative Data Comparison

ParameterThis compound1-(4-Aminophenyl)-2-chloroethanoneReference
Relative Reactivity HighModerateGeneral knowledge on α-haloketone reactivity
Leaving Group Ability (X⁻) Excellent (Br⁻)Good (Cl⁻)Established trends in nucleophilic substitution
C-X Bond Dissociation Energy LowerHigherGeneral bond energy data
Predicted Reaction Rate FasterSlowerInferred from analogous systems
Typical Reaction Conditions Milder conditions, shorter reaction timesMore forcing conditions, longer reaction timesInferred from synthetic protocols

Experimental Protocols

To facilitate direct comparison, the following detailed experimental protocols are provided for a comparative kinetic analysis and a common synthetic application, the Hantzsch thiazole synthesis.

Protocol 1: Comparative Kinetic Analysis via UV-Vis Spectroscopy

This protocol outlines a method to determine the second-order rate constants for the reaction of this compound and 1-(4-aminophenyl)-2-chloroethanone with a nucleophile, such as piperidine, using UV-Vis spectroscopy.

Materials:

  • This compound

  • 1-(4-Aminophenyl)-2-chloroethanone

  • Piperidine (or other suitable nucleophile)

  • Anhydrous solvent (e.g., acetonitrile or ethanol)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, 1-(4-aminophenyl)-2-chloroethanone, and piperidine in the chosen anhydrous solvent. A typical concentration for the α-haloketones would be in the range of 1 x 10⁻⁴ M, while the piperidine solution should be in large excess (e.g., 1 x 10⁻² M) to ensure pseudo-first-order kinetics.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the product of the reaction. This can be done by allowing a reaction mixture to go to completion and then scanning the UV-Vis spectrum.

    • Set the spectrophotometer to the determined λmax and thermostat the cuvette holder to the desired reaction temperature (e.g., 25°C, 35°C, 45°C).

  • Kinetic Run:

    • Pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted holder to equilibrate.

    • Initiate the reaction by rapidly injecting a small, known volume of the α-haloketone stock solution into the cuvette and quickly mixing.

    • Immediately begin recording the absorbance at λmax as a function of time. Continue data collection for at least three half-lives.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.

    • The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of piperidine.

    • Repeat the experiment for both the bromo- and chloro-analogs at different temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡).

Protocol 2: Comparative Synthesis of 2-Amino-4-(4-aminophenyl)thiazole (Hantzsch Thiazole Synthesis)

This protocol allows for a direct comparison of the yield and reaction time for the synthesis of a thiazole derivative from the two α-haloketones.

Materials:

  • This compound

  • 1-(4-Aminophenyl)-2-chloroethanone

  • Thiourea

  • Ethanol

  • Round-bottom flasks with reflux condensers

  • Magnetic stirrers with heating plates

  • TLC plates and developing chamber

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks, dissolve 1 equivalent of either this compound or 1-(4-aminophenyl)-2-chloroethanone in ethanol.

    • To each flask, add 1.1 equivalents of thiourea.

  • Reaction and Monitoring:

    • Stir the mixtures at a set temperature (e.g., reflux) and monitor the progress of the reactions by thin-layer chromatography (TLC).

    • Record the time required for the complete consumption of the starting α-haloketone in each reaction.

  • Work-up and Isolation:

    • Once the reactions are complete, cool the mixtures to room temperature.

    • The product, 2-amino-4-(4-aminophenyl)thiazole hydrochloride, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry.

    • Neutralize the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free amine.

    • Determine the yield of the purified product for each reaction.

Visualization of Reaction Pathways and Logic

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

SN2_Mechanism Reactants Nu⁻ + 1-(4-Aminophenyl)-2-haloethanone TS Transition State [Nu---C---X]⁻ Reactants->TS Nucleophilic Attack Products 1-(4-Aminophenyl)-2-(Nu)ethanone + X⁻ TS->Products Leaving Group Departure

Caption: Generalized SN2 reaction mechanism.

Reactivity_Comparison cluster_bromo This compound cluster_chloro 1-(4-Aminophenyl)-2-chloroethanone Bromo C-Br Bond WeakBond Weaker Bond Bromo->WeakBond GoodLG Good Leaving Group (Br⁻) WeakBond->GoodLG LowEa Lower Activation Energy GoodLG->LowEa FastRate Faster Reaction Rate LowEa->FastRate Chloro C-Cl Bond StrongBond Stronger Bond Chloro->StrongBond FairLG Fair Leaving Group (Cl⁻) StrongBond->FairLG HighEa Higher Activation Energy FairLG->HighEa SlowRate Slower Reaction Rate HighEa->SlowRate

Navigating the Synthesis of 1-(4-Aminophenyl)-2-bromoethanone: A Comparative Guide to Synthetic Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is paramount. One such crucial building block is 1-(4-Aminophenyl)-2-bromoethanone, also known as 4-aminophenacyl bromide, a precursor for numerous pharmacologically active compounds. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on reaction yields and offering detailed experimental protocols to support informed decisions in the laboratory.

The synthesis of this compound presents a unique challenge due to the presence of the electron-donating amino group, which can be sensitive to oxidation and electrophilic attack, complicating direct bromination approaches. Consequently, two primary strategies have emerged: a direct bromination of 4-aminoacetophenone and a more controlled multi-step approach involving the protection of the amino group.

Yield Comparison of Synthetic Routes

The following table summarizes the reported yields for the different synthetic pathways to this compound.

RouteStarting MaterialKey ReagentsReported Yield (%)
Route 1: Direct Bromination 4-AminoacetophenoneCopper(II) Bromide~75%
Route 2: Protection-Bromination-Deprotection 4-Aminoacetophenone1. Acetic Anhydride2. Bromine3. Acidic HydrolysisOverall: Not explicitly stated in a single source. Individual step yields vary.

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic strategies is illustrated below.

G cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Protection-Bromination-Deprotection A 4-Aminoacetophenone B This compound A->B CuBr2 C 4-Aminoacetophenone D 4-Acetamidoacetophenone C->D Acetic Anhydride E 2-Bromo-1-(4-acetamidophenyl)ethanone D->E Bromine F This compound E->F Acid Hydrolysis

Caption: Comparative workflows for the synthesis of this compound.

Experimental Protocols

Route 1: Direct Bromination with Copper(II) Bromide

This method offers a more direct approach to the target molecule, avoiding the need for protection and deprotection steps.

Materials:

  • 4-Aminoacetophenone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl acetate

  • Methanol

Procedure: A mixture of 4-aminoacetophenone and copper(II) bromide in a solvent system of ethyl acetate and methanol is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield this compound. One study reports a yield of approximately 75% for a similar substrate, suggesting this as a potentially efficient one-step method.

Route 2: Protection-Bromination-Deprotection

This multi-step synthesis provides a more controlled approach by protecting the reactive amino group as an acetamide.

Step 1: Acetylation of 4-Aminoacetophenone

Materials:

  • 4-Aminoacetophenone

  • Acetic anhydride

  • Pyridine

Procedure: To a solution of 4-aminoacetophenone in pyridine, acetic anhydride is added. The mixture is stirred at room temperature. The reaction progress is monitored by TLC. Once the starting material is consumed, the product, 4-acetamidoacetophenone, is isolated by precipitation with water, followed by filtration and drying. This protection step typically proceeds with high yield.

Step 2: Bromination of 4-Acetamidoacetophenone

Materials:

  • 4-Acetamidoacetophenone

  • Bromine (Br₂)

  • Methylene chloride (CH₂Cl₂)

Procedure: 4-Acetamidoacetophenone is suspended in methylene chloride. A solution of bromine in methylene chloride is added dropwise to the suspension at room temperature. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC. The solvent is then removed under reduced pressure to yield crude 2-bromo-1-(4-acetamidophenyl)ethanone.

Step 3: Hydrolysis of 2-Bromo-1-(4-acetamidophenyl)ethanone

Materials:

  • 2-Bromo-1-(4-acetamidophenyl)ethanone

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure: The crude 2-bromo-1-(4-acetamidophenyl)ethanone is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is heated at reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the pH is adjusted with a base to precipitate the product. The solid is collected by filtration, washed with water, and dried to give this compound.

Conclusion

The choice of synthetic route for this compound will depend on various factors, including the desired scale, available reagents, and tolerance for multi-step procedures. The direct bromination with copper(II) bromide presents an attractive option due to its single-step nature and potentially high yield. However, the protection-bromination-deprotection route, while longer, may offer better control and potentially higher purity of the final product by minimizing side reactions associated with the free amino group. The experimental protocols provided herein serve as a foundation for researchers to reproduce and adapt these methods to their specific needs.

A Comparative Guide to the Biological Activity of Thiazoles Derived from Diverse Alpha-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. A primary synthetic route to this privileged heterocycle is the Hantzsch thiazole synthesis, which classically involves the condensation of a thioamide with an alpha-haloketone. The selection of the alpha-haloketone precursor is a critical determinant of the resulting thiazole's substitution pattern and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of thiazole derivatives, focusing on how variations in the alpha-haloketone starting material influence their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from peer-reviewed studies to aid in the rational design of novel thiazole-based therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of thiazole derivatives is profoundly influenced by the nature of the substituents at the C4 and C5 positions, which are introduced via the alpha-haloketone. The following tables summarize the in vitro anticancer and antimicrobial activities of various thiazoles derived from different alpha-haloketones.

Anticancer Activity

The cytotoxic effects of thiazole derivatives against various cancer cell lines are frequently evaluated using the MTT assay, with results typically reported as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate greater potency.

Alpha-Haloketone PrecursorResulting Thiazole DerivativeCancer Cell LineIC50 (µM)Reference
2-Bromoacetophenone2-amino-4-phenylthiazoleLeukemia (HL-60)43-76[1]
4'-Chloro-2-bromoacetophenone2-amino-4-(4-chlorophenyl)thiazoleBreast Cancer (MCF-7)13.66[2]
4'-Bromo-2-bromoacetophenone2-amino-4-(4-bromophenyl)thiazoleBreast Cancer (MDA-MB-231)17.1[2]
2-Bromo-1-(4-methoxyphenyl)ethanone2-amino-4-(4-methoxyphenyl)thiazoleBreast Cancer (MCF-7)> 50[1]
2-Chloro-1-(naphthalen-2-yl)ethanoneThiazole derivativeOvarian Cancer (OVCAR-4)1.569[3]
Substituted Phenacyl Bromides2,4-disubstituted-1,3-thiazolesBreast Cancer (MCF-7)3.36 - 6.09 (µg/ml)[4]
4-Methylphenacyl bromideThiazole derivativesBreast Cancer (MCF-7)3.36 - 6.09 (µg/ml)[4]
2-Bromo-1-(4-nitrophenyl)ethanoneThiazole derivativeBreast Cancer (MCF-7)2.57[5]

Key Findings from Anticancer Studies:

  • Aryl Substituents: The presence of an aryl group at the C4 position, derived from phenacyl bromides, is a common feature in anticancer thiazoles.

  • Electron-Withdrawing Groups: Substitution on the C4-phenyl ring with electron-withdrawing groups, such as chloro and bromo, can enhance cytotoxic activity.[2]

  • Positional Isomerism: The position of substituents on the C4-aryl ring can significantly impact activity. For instance, shifting a hydroxyl group from the para to the ortho position on the phenyl ring improved cytotoxic activity.[2]

  • Fused Ring Systems: The use of alpha-haloketones with larger aromatic systems, like naphthalene, can lead to highly potent compounds.[3]

Antimicrobial Activity

The antimicrobial efficacy of thiazoles is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values signify greater antimicrobial potency.

Alpha-Haloketone PrecursorResulting Thiazole DerivativeMicroorganismMIC (µg/mL)Reference
Substituted Phenacyl Bromides4-arylthiazole derivativesStaphylococcus aureus0.78 - 3.125[6][7]
4'-Chloro-2-bromoacetophenone4-(4-chlorophenyl)thiazole derivativeStaphylococcus aureus3.125[6][7]
4'-Methoxy-2-bromoacetophenone4-(4-methoxyphenyl)thiazole derivativeStaphylococcus aureus1.56[6][7]
3'-Nitro-4'-methoxy-2-bromoacetophenone4-(4-methoxy-3-nitrophenyl)thiazole derivativeStaphylococcus aureus0.78[6][7]
2-Bromo-1-(heteroaryl)ethanones4-(heteroaryl)thiazole derivativesEscherichia coli0.17 (mg/mL)[8]
2-Bromo-1-phenylethanone4-phenylthiazole derivativeBacillus cereus0.23 (mg/mL)[8]

Key Findings from Antimicrobial Studies:

  • Substituent Effects: The nature of the substituent on the C4-aryl ring, introduced by the phenacyl bromide, plays a crucial role in determining antimicrobial activity. Electron-withdrawing groups like nitro and electron-donating groups like methoxy can enhance potency.[6][7]

  • Gram-Positive vs. Gram-Negative Activity: The structure of the thiazole derivative influences its spectrum of activity, with some compounds showing higher potency against Gram-positive bacteria like S. aureus and others against Gram-negative bacteria like E. coli.[6][7][8]

  • Hybrid Molecules: Incorporating other heterocyclic moieties through the alpha-haloketone can lead to compounds with broad-spectrum antimicrobial activity.[8]

Experimental Protocols

Detailed and standardized experimental procedures are paramount for the accurate and reproducible assessment of biological activity.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the microorganism. The lowest concentration that prevents visible growth is the MIC.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a serial dilution of the thiazole compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualizations

Hantzsch Thiazole Synthesis Workflow

The Hantzsch synthesis provides a versatile route to a wide array of thiazole derivatives through the reaction of an alpha-haloketone with a thioamide.

Hantzsch_Synthesis alpha_haloketone Alpha-Haloketone (R1-CO-CH(X)-R2) intermediate Thiazoline Intermediate alpha_haloketone->intermediate Nucleophilic Attack thioamide Thioamide (R3-CS-NH2) thioamide->intermediate thiazole Thiazole Derivative intermediate->thiazole Dehydration & Aromatization

Caption: General workflow of the Hantzsch thiazole synthesis.

Simplified EGFR Signaling Pathway

Several thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factors AKT AKT PI3K->AKT AKT->Proliferation Anti-apoptotic signals EGF EGF (Ligand) EGF->EGFR Binds Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of certain thiazole derivatives.

References

A Comparative Guide to HPLC Method Development for the Analysis of 1-(4-Aminophenyl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for ensuring the quality, stability, and purity of pharmaceutical intermediates like 1-(4-Aminophenyl)-2-bromoethanone. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for its analysis, drawing upon established methodologies for structurally similar compounds. Detailed experimental protocols and comparative data are presented to aid in the development of a specific and validated analytical procedure.

High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), stands as the predominant analytical technique for the separation, quantification, and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] The development of a stability-indicating HPLC method is a critical step, often involving forced degradation studies to ensure the method can effectively separate the main compound from any potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light.[3][4][5]

Comparison of Potential HPLC Methods

ParameterMethod A (Based on Paracetamol Analogs)Method B (General for Brominated Compounds)Method C (Alternative Gradient)
Stationary Phase (Column) C18 (e.g., Zorbax Eclipse Plus C18, 250 x 4.6mm, 5 µm)[6]C18 (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)[7]Phenyl-Hexyl (e.g., Poroshell 120, 100 mm x 4.6 mm, 2.7 µm)[8]
Mobile Phase A Phosphate Buffer (pH 6.3)[6]0.0128 M 1-octane sulfonic acid sodium salt in water with orthophosphoric acid and tetrabutylammonium hydroxide[7]Buffer (pH 3.5)[8]
Mobile Phase B Acetonitrile[6]Methanol:Water (900:100 v/v)[7]Methanol[8]
Elution Mode Gradient[6]Gradient[7]Gradient[8]
Flow Rate 1.0 mL/min[6]0.7 mL/min[7]1.0 mL/min[8]
Detection Wavelength 245 nm[6]225 nm[7]254 nm[8]
Column Temperature 25 °C[6]32 °C[7]Not specified, typically ambient to 30°C
Injection Volume 10 µL[6]10 µL[7]10 µL[8]

Experimental Protocols

A crucial aspect of method development is the systematic evaluation of chromatographic conditions. The following outlines a detailed protocol for developing a stability-indicating HPLC method for this compound.

Instrument and Initial Conditions
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Start with a robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor at 254 nm initially, and use PDA to determine the lambda max of the analyte for optimal sensitivity.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the test sample in the same diluent to a similar concentration.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed.[5] The goal is to achieve 5-20% degradation of the active substance.[3]

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and cool white fluorescent light for an extended period.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before injection.

Method Optimization

Analyze the stressed samples using the initial HPLC conditions. The primary goal is to achieve baseline separation of the parent peak from all degradation product peaks. Adjust the following parameters as needed:

  • Mobile Phase Composition: Vary the gradient profile (initial and final %B, gradient time) to improve the resolution between peaks.

  • pH of the Aqueous Phase: Adjusting the pH can alter the ionization state of the analyte and impurities, significantly impacting retention and peak shape.

  • Column Chemistry: If adequate separation is not achieved on a C18 column, consider alternative stationary phases like Phenyl-Hexyl or Cyano.

Method Validation

Once an optimized method is established, it must be validated according to ICH Q2(R1) guidelines.[8] The validation should include the following parameters:

  • Specificity: Demonstrated by the separation of the analyte from all degradation products and any process-related impurities.

  • Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Accuracy: Determine the closeness of the test results to the true value, often assessed by spike-recovery studies at different concentration levels.

  • Precision: Evaluate the method's reproducibility through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase pH) to assess the method's reliability during normal use.

Visualizing the Workflow and Method Comparison

To better illustrate the logical flow of HPLC method development and the comparison with alternative techniques, the following diagrams are provided.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation start Define Analytical Target Profile lit_review Literature Review for Similar Compounds start->lit_review initial_cond Select Initial HPLC Conditions (Column, Mobile Phase, Detector) lit_review->initial_cond forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) initial_cond->forced_degradation optimization Optimize Chromatographic Parameters (Gradient, pH, Flow Rate) forced_degradation->optimization specificity Assess Specificity and Peak Purity optimization->specificity validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision, LOD/LOQ, Robustness) specificity->validation final_method Finalized and Documented HPLC Method validation->final_method

Caption: Logical workflow for HPLC method development and validation.

Analytical_Technique_Comparison cluster_hplc HPLC cluster_alternatives Alternative Techniques hplc HPLC (High-Performance Liquid Chromatography) hplc_pros Pros: - High Resolution and Selectivity - Quantitative Accuracy and Precision - Well-established and Versatile hplc->hplc_pros hplc_cons Cons: - Can be time-consuming - Requires solvent consumption hplc->hplc_cons gc GC (Gas Chromatography) gc_pros Pros: - High efficiency for volatile compounds - Sensitive detectors (e.g., FID, MS) gc->gc_pros gc_cons Cons: - Not suitable for non-volatile or thermally labile compounds - Derivatization may be required gc->gc_cons sfc SFC (Supercritical Fluid Chromatography) sfc_pros Pros: - Faster separations than HPLC - Reduced organic solvent consumption sfc->sfc_pros sfc_cons Cons: - Less versatile than HPLC - Specialized instrumentation required sfc->sfc_cons

Caption: Comparison of HPLC with alternative analytical techniques.

Conclusion

The development of a robust HPLC method for the analysis of this compound is a systematic process that begins with leveraging existing knowledge of similar chemical structures. By following a structured approach of initial screening, forced degradation studies, method optimization, and comprehensive validation, a reliable and stability-indicating method can be established. This ensures the accurate assessment of purity and stability, which is critical for drug development and quality control. While HPLC is the workhorse for such analyses, alternative techniques like GC and SFC may be considered based on the specific properties of the analyte and its impurities.

References

1H NMR and 13C NMR spectral data for "1-(4-Aminophenyl)-2-bromoethanone"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 1H and 13C NMR spectral data for 1-(4-Aminophenyl)-2-bromoethanone is presented below, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a comparative analysis with related compounds, detailed experimental protocols, and visual representations of the molecular structures.

Comparative NMR Data Analysis

The structural elucidation of this compound and its analogs is crucial for understanding their chemical properties and potential applications. Below is a summary of the ¹H and ¹³C NMR spectral data. The data for this compound is predicted based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃~7.8 (d, 2H, Ar-H ortho to C=O), ~6.7 (d, 2H, Ar-H ortho to NH₂), ~4.3 (s, 2H, CH₂Br), ~4.1 (br s, 2H, NH₂)
4-Aminoacetophenone CDCl₃7.82 (d, J=8.8 Hz, 2H), 6.66 (d, J=8.8 Hz, 2H), 4.13 (s, 2H), 2.52 (s, 3H)
2-Bromo-1-(4-chlorophenyl)ethanone CDCl₃7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H)[1]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃~189 (C=O), ~152 (C-NH₂), ~131 (Ar-CH), ~125 (Ar-C ipso to C=O), ~113 (Ar-CH), ~31 (CH₂Br)
4-Aminoacetophenone CDCl₃196.5, 151.0, 130.8, 125.3, 113.8, 26.1[2]
2-Bromo-1-(4-chlorophenyl)ethanone CDCl₃190.2, 140.5, 132.2, 130.3, 129.2, 30.4[1]

Experimental Protocol

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.[3]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.[3]

2. NMR Spectrometer Setup:

  • Acquire the data on a 400 MHz or higher NMR spectrometer.

  • Tune and match the probe for both ¹H and ¹³C nuclei.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal resolution and line shape.[3]

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm, centered around 5 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans for a reasonably concentrated sample.[3]

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

Molecular Structures

The chemical structures of this compound and the comparative compounds are visualized below.

G Chemical Structures cluster_0 This compound cluster_1 4-Aminoacetophenone cluster_2 2-Bromo-1-(4-chlorophenyl)ethanone mol1 mol2 mol3

Caption: Molecular structures of the analyzed compounds.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-(4-Aminophenyl)-2-bromoethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of heterocyclic compounds is a fundamental aspect of medicinal chemistry. This guide provides a comparative analysis of the primary synthetic routes involving the versatile reagent, 1-(4-Aminophenyl)-2-bromoethanone, focusing on the formation of thiazole and chalcone derivatives. While detailed kinetic data such as rate constants and activation energies are not extensively available in the public domain for this specific reagent, a robust comparison can be made based on reaction conditions, times, and yields, offering valuable insights for methodological selection.

Thiazole Synthesis: A Comparative Overview

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of thiazole rings, directly utilizing α-haloketones such as this compound. This method, along with its modern variations, is compared with other classical synthetic routes.

Data Presentation: Comparison of Thiazole Synthesis Routes
Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Conventional Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3)30 min - 12 hRoom Temp. - Reflux80 - 99%[1]
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine5 - 15 min170 W~92%[1][2]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-Not specifiedRoom Temperature"Significant"[1]
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P4S10)Not specified~170 °CNot specified[1]
Experimental Protocols: Thiazole Synthesis

Conventional Hantzsch Synthesis: To a solution of this compound (1 mmol) in ethanol (20 mL), thiourea (1.2 mmol) is added. The mixture is refluxed for 3-4 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the 2-amino-4-(4-aminophenyl)thiazole product.

Microwave-Assisted Hantzsch Synthesis: In a sealed microwave vial, this compound (1 mmol), thiourea (1.2 mmol), and a catalytic amount of iodine are mixed in a minimal amount of a suitable solvent like ethanol or DMF. The vial is subjected to microwave irradiation at a specified power (e.g., 170 W) for 5-15 minutes.[1][2] After cooling, the product is isolated by filtration or extraction. This method often leads to a significant reduction in reaction time and an increase in yield compared to conventional heating.[3][4]

Mandatory Visualization: Thiazole Synthesis Pathways

cluster_hantzsch Hantzsch Thiazole Synthesis Reactants_H This compound + Thiourea Intermediate_H Thiazoline Intermediate Reactants_H->Intermediate_H Cyclization Product_H 2-Amino-4-(4-aminophenyl)thiazole Intermediate_H->Product_H Dehydration

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Conventional Conventional Heating (Reflux) Time_Conventional Time: 30 min - 12 h Conventional->Time_Conventional Yield_Conventional Yield: 80-99% Conventional->Yield_Conventional Microwave Microwave Irradiation Time_Microwave Time: 5 - 15 min Microwave->Time_Microwave Yield_Microwave Yield: ~92% Microwave->Yield_Microwave

Caption: Comparison of conventional vs. microwave-assisted synthesis.

Chalcone Synthesis: A Comparative Overview

Chalcones are typically synthesized via the Claisen-Schmidt condensation. In the context of our target molecule, the precursor would be 4-aminoacetophenone, which is then brominated to yield this compound. The following comparison focuses on the synthesis of the chalcone backbone.

Data Presentation: Comparison of Chalcone Synthesis Routes
Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Conventional Claisen-Schmidt 4-Aminoacetophenone, Aromatic AldehydeStrong Base (e.g., NaOH, KOH)1 - 24 hRoom Temperature60 - 95%
Solvent-Free Claisen-Schmidt 4-Aminoacetophenone, Aromatic AldehydeSolid NaOH10 min (grinding)Room TemperatureHigh
Microwave-Assisted Claisen-Schmidt 4-Aminoacetophenone, Aromatic Aldehyde40% NaOH in Methanol/Water15 min69 °CHigh[5]
Experimental Protocols: Chalcone Synthesis

Conventional Claisen-Schmidt Condensation: In a flask, 4-aminoacetophenone (1 mmol) is dissolved in ethanol. An aqueous solution of sodium hydroxide (40%) is added, and the mixture is stirred at room temperature. A solution of a substituted aromatic aldehyde (1 mmol) in ethanol is then added dropwise. The reaction is stirred for 1-24 hours, during which the product precipitates. The solid is filtered, washed with water, and recrystallized from ethanol.

Solvent-Free Claisen-Schmidt Condensation: In a mortar, 4-aminoacetophenone (1 mmol), an aromatic aldehyde (1 mmol), and a pellet of solid sodium hydroxide (1 mmol) are ground together with a pestle for approximately 10 minutes.[6] The resulting paste is then treated with cold water and acidified with dilute HCl. The precipitated chalcone is filtered, washed, and dried.

Mandatory Visualization: Chalcone Synthesis Pathway

cluster_claisen_schmidt Claisen-Schmidt Condensation Reactants_CS 4-Aminoacetophenone + Aromatic Aldehyde Intermediate_CS Aldol Adduct Reactants_CS->Intermediate_CS Base Catalyst (e.g., NaOH) Product_CS 1-(4-Aminophenyl)-3-aryl-prop-2-en-1-one (Chalcone) Intermediate_CS->Product_CS Dehydration

Caption: Claisen-Schmidt synthesis of a chalcone derivative.

Conclusion

References

A Computational Perspective on the Reactivity of 1-(4-Aminophenyl)-2-bromoethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-2-bromoethanone, a derivative of phenacyl bromide, is a valuable building block in synthetic organic chemistry, particularly in the preparation of various heterocyclic compounds with potential biological activity.[1][2] Its reactivity is primarily dictated by the two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. Understanding the nuanced reactivity of this molecule is crucial for predicting reaction outcomes, designing novel synthetic pathways, and developing new pharmaceutical agents. This guide provides a comparative analysis of the reactivity of this compound, drawing upon established computational chemistry principles and experimental data from analogous phenacyl bromide derivatives.

Computational Analysis of Reactivity: A Methodological Overview

Computational chemistry offers powerful tools to elucidate reaction mechanisms and predict reactivity.[3] Methods like Density Functional Theory (DFT) are widely used to approximate the electronic density of a molecule, providing a balance between accuracy and computational cost.[3] Key computational approaches for analyzing reaction mechanisms include:

  • Potential Energy Surface (PES) Scans: Mapping the energy of a system as a function of the geometric coordinates of its atoms to identify stable intermediates and transition states.[3]

  • Intrinsic Reaction Coordinate (IRC) Calculations: Delineating the reaction pathway connecting reactants, transition states, and products.[4]

  • Conceptual DFT (CDFT): Using global and local reactivity descriptors to predict the most likely sites for nucleophilic or electrophilic attack.[5][6]

A typical workflow for the computational analysis of a chemical reaction is depicted below.

G Computational Reactivity Analysis Workflow A Molecule Selection & Initial Geometry Optimization B Conformational Analysis A->B C Transition State Search B->C F Calculation of Reactivity Descriptors (e.g., Fukui functions, electrostatic potential) B->F D Frequency Calculation & Verification C->D E Intrinsic Reaction Coordinate (IRC) Calculation D->E G Analysis of Results & Reaction Mechanism Elucidation E->G F->G

Figure 1: A generalized workflow for the computational analysis of chemical reactivity.

Comparative Reactivity Analysis

The reactivity of substituted phenacyl bromides is significantly influenced by the electronic nature of the substituents on the phenyl ring. The amino group (-NH2) in this compound is a strong electron-donating group, which is expected to increase the electron density of the aromatic ring and influence the electrophilicity of the carbonyl carbon and the α-carbon.

Comparison with Other Substituted Phenacyl Bromides

Experimental kinetic studies on the reaction of various substituted phenacyl bromides with nucleophiles, such as thioglycolic acid and thiophenol, provide a basis for comparison.[7] The reaction rates are often correlated using the Hammett equation, which relates reaction rates to the electronic properties of the substituents.

Substituent (at para-position)Hammett Constant (σp)Relative Reactivity Trend (Qualitative)
-NO20.78Increased reactivity towards nucleophiles
-Cl0.23Slightly increased reactivity
-H0.00Baseline reactivity
-CH3-0.17Slightly decreased reactivity
-NH2 -0.66 Significantly decreased reactivity

Table 1: Predicted relative reactivity of this compound compared to other para-substituted phenacyl bromides in nucleophilic substitution reactions based on Hammett constants.

The strong electron-donating nature of the amino group in this compound is predicted to decrease the electrophilicity of the carbonyl carbon and the adjacent α-carbon, thereby reducing the rate of nucleophilic attack compared to phenacyl bromide or derivatives with electron-withdrawing groups.

Predicted Reaction Pathways

This compound is a versatile precursor for the synthesis of various heterocyclic compounds.[1][2] A common reaction pathway involves the initial nucleophilic attack at the α-carbon, leading to the displacement of the bromide ion (an SN2 reaction), followed by subsequent cyclization reactions.

G General Reaction Pathway Reactant This compound + Nucleophile Intermediate SN2 Transition State Reactant->Intermediate Nucleophilic Attack Product Substituted Product + Br- Intermediate->Product Bromide Departure CyclizedProduct Heterocyclic Product Product->CyclizedProduct Intramolecular Cyclization (if applicable)

Figure 2: A simplified representation of a common reaction pathway involving this compound.

Experimental Protocols for Reactivity Studies

Kinetic Analysis of Nucleophilic Substitution

A representative experimental protocol for determining the reaction kinetics of phenacyl bromides with a nucleophile is as follows:

  • Preparation of Solutions: Prepare stock solutions of the desired phenacyl bromide derivative and the nucleophile in a suitable solvent (e.g., methanol).[7]

  • Reaction Initiation: Mix equal volumes of the reactant solutions in a thermostated reaction vessel at a specific temperature.

  • Monitoring Reaction Progress: The progress of the reaction can be monitored using various techniques, such as conductometry to measure the change in ionic concentration as the bromide ion is liberated.[7]

  • Data Analysis: Determine the rate constants by analyzing the change in conductance or concentration over time. The data can then be used to perform a Hammett analysis by plotting the logarithm of the rate constants against the Hammett substituent constants (σ).[7]

Conclusion

References

Safety Operating Guide

Proper Disposal of 1-(4-Aminophenyl)-2-bromoethanone: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1-(4-Aminophenyl)-2-bromoethanone. It is intended to supplement, not replace, the official Safety Data Sheet (SDS), institutional safety protocols, and all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.

The primary and mandatory method for the disposal of this compound and its associated waste is through a licensed professional waste disposal company.[1] Due to its hazardous characteristics, this compound must not be disposed of down the drain or in regular trash.[2]

Hazard Profile and Handling for Disposal

This compound is classified as a hazardous substance. Personnel handling this chemical for disposal must wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat.[3] Disposal procedures should be carried out in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or vapors.[3][4]

The key hazards and precautionary statements associated with this chemical are summarized below.

Hazard CategoryGHS Hazard StatementPrecautionary Statement (Disposal)Citation
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[3]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.[3]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
Disposal (Not Applicable)P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]

Operational Disposal Plan

A systematic approach is essential for the safe segregation and disposal of waste containing this compound.

Step 1: Waste Segregation

  • Solid Waste: Collect surplus or expired this compound in its original container or a clearly labeled, sealable waste container.[5] Do not mix with other waste streams.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be collected in a dedicated, sealed plastic bag or container labeled "Hazardous Waste" along with the chemical name.[2]

  • Solutions: Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. As this is a halogenated organic compound, it should be stored in a container designated for halogenated waste, separate from non-halogenated solvents.[6]

Step 2: Spill Management and Cleanup In the event of a spill:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[7]

  • Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[4][5] Avoid generating dust.

  • Clean the affected area with a detergent solution and collect the cleaning materials as hazardous waste.[2]

  • Label the container with the contents and mark it as "Hazardous Waste."

Step 3: Storage and Collection

  • Store all waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents or strong bases.[4][5]

  • Ensure all containers are tightly sealed and clearly labeled.[5]

  • Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[1]

Chemical Neutralization Protocols (Professional Use Only)

On-site chemical neutralization of halogenated ketones is a hazardous process that can generate heat or toxic byproducts and should not be attempted by laboratory personnel without specific training and institutional approval. The standard and required procedure is to transfer the waste to a professional disposal facility equipped for incineration with appropriate scrubbers or other advanced treatment methods.[1]

For informational purposes, methods for degrading halogenated organic compounds exist, such as treatment with a strong base or Fenton's reagent.[6] However, these reactions must be performed under controlled conditions by trained professionals. For instance, quenching of residual electrophilic bromine species can sometimes be achieved with reagents like sodium sulfite (Na₂SO₃), but the efficacy and safety of this for this compound waste are not established.[8]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal Start Waste Generated: This compound Waste_Type Identify Waste Type Start->Waste_Type Solid Bulk Solid or Expired Reagent Waste_Type->Solid Solid Liquid Contaminated Solution (e.g., in organic solvent) Waste_Type->Liquid Liquid Labware Contaminated Labware (Gloves, Tips, etc.) Waste_Type->Labware Labware Spill Spill Debris Waste_Type->Spill Spill Container_Solid Package in original or labeled, sealed container. Solid->Container_Solid Container_Liquid Collect in labeled 'Halogenated Organic Waste' container. Liquid->Container_Liquid Container_Labware Collect in sealed, labeled hazardous waste bag/container. Labware->Container_Labware Container_Spill Collect in sealed, labeled hazardous waste container. Spill->Container_Spill Store Store securely in designated waste accumulation area. Container_Solid->Store Container_Liquid->Store Container_Labware->Store Container_Spill->Store Dispose Transfer to Licensed Waste Disposal Service Store->Dispose

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.